tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPXVHIRZYSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728953 | |
| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199557-04-4 | |
| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a generalized synthesis protocol, and explores its application as a crucial intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that has garnered significant interest in the field of organic and medicinal chemistry. Its unique trifunctional nature, featuring a chloro-substituent, a formyl group, and a Boc-protected amine on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. The strategic arrangement of these functional groups allows for selective and sequential chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals due to their ability to interact with biological targets.[1]
Chemical and Physical Properties
The fundamental properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate are summarized in the table below, with data compiled from established chemical databases.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.68 g/mol | |
| CAS Number | 1199557-04-4 | |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |
| InChI Key | FODPXVHIRZYSDA-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Complexity | 291 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 256.0614700 Da | |
| Monoisotopic Mass | 256.0614700 Da |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. It is important to note that the following is a generalized protocol and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.
Generalized Experimental Protocol: A Hypothetical Synthesis
Objective: To synthesize tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Materials:
-
Starting materials for substituted pyridine synthesis (e.g., β-ketoesters, aldehydes, ammonia source for Hantzsch synthesis)[3]
-
Chlorinating agent
-
Nitrating agent
-
Reducing agent for nitro group
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Formylating agent (e.g., DMF, POCl₃ for Vilsmeier-Haack reaction)[4]
-
Appropriate solvents (e.g., ethanol, dichloromethane, THF)
-
Catalysts as required
Procedure:
-
Synthesis of the Substituted Pyridine Core: A suitably substituted pyridine ring is first synthesized. Classical methods such as the Hantzsch, Kröhnke, or Chichibabin pyridine syntheses can be employed, depending on the desired substitution pattern.[3]
-
Chlorination: Introduction of the chloro group at the 6-position of the pyridine ring.
-
Nitration and Reduction: Introduction of a nitro group at the 3-position, followed by reduction to an amino group.
-
Boc Protection of the Amino Group: The resulting amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form the tert-butyl carbamate.
-
Formylation: The formyl group is introduced at the 2-position, likely via a Vilsmeier-Haack reaction or similar formylation method.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, and is characterized by NMR, IR, and mass spectrometry.
Visualization of the Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Applications in Drug Discovery and Development
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups allows for a variety of chemical modifications, making it an ideal scaffold for building diverse chemical libraries for high-throughput screening.
The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide range of substituents. The Boc-protected amine can be deprotected under mild acidic conditions to allow for further functionalization, such as amide bond formation. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further diversity.
While specific drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules, including kinase inhibitors and modulators of neuronal nicotinic acetylcholine receptors.[5]
Logical Relationship of Functional Groups in Synthesis:
Caption: Reactivity of functional groups for synthetic diversification.
Involvement in Signaling Pathways
Direct involvement of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in specific signaling pathways has not been documented. Its role is primarily that of a precursor in the synthesis of molecules that may target various biological pathways. For instance, substituted pyridine cores are integral to many kinase inhibitors that modulate signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK pathway.[6] The development of novel derivatives from this starting material could lead to the discovery of potent and selective inhibitors of such pathways.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed public information on its specific applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics. This guide provides a foundational understanding of its properties and synthetic potential, aiming to facilitate further research and innovation in drug discovery.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate chemical structure and properties.
An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on an amine, a reactive formyl (aldehyde) group, and a chloro substituent. This strategic combination of functional groups makes it a valuable intermediate and building block in the field of organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2][3] The pyridine ring is a common pharmacophore found in many drugs, while the formyl and protected amine groups offer versatile handles for constructing more complex molecular architectures.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and synthetic utility for researchers in drug discovery and development.
Chemical Structure and Identifiers
The molecular structure of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is based on a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate.[4]
Key Identifiers:
-
SMILES: CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O[4]
-
InChIKey: FODPXVHIRZYSDA-UHFFFAOYSA-N[4]
-
Synonyms: 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-CHLORO-2-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate[4]
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes the key properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
| Property | Value | Source |
| Molecular Weight | 256.68 g/mol | [4] |
| Monoisotopic Mass | 256.0614700 Da | [4] |
| Physical Form | Solid (predicted) | [2] |
| Complexity | 291 | [4] |
| XlogP (predicted) | 2.7 | [4][6] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Applications in Research and Development
The unique arrangement of functional groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it a highly versatile intermediate in medicinal chemistry and organic synthesis.
-
Building Block for Complex Molecules: The primary application of this compound is as a building block for more complex molecules.[1] The formyl group is a versatile electrophile that can participate in a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations, to build larger molecular scaffolds.[1][3]
-
Pharmaceutical Synthesis: Pyridine derivatives are integral to the pharmaceutical industry.[3] This compound serves as a precursor for synthesizing bioactive molecules, with its structural analogs being investigated for potential anti-inflammatory and anticancer properties.[1][7] The chloro substituent provides a site for cross-coupling reactions, further expanding its synthetic potential.
-
Protected Amine Moiety: The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for amines in multi-step syntheses.[8] It allows for selective reactions at other parts of the molecule, such as the formyl group, before being efficiently removed under acidic conditions when the primary amine is needed for a subsequent reaction step.
Spectroscopic and Analytical Data
While detailed, peer-reviewed spectroscopic data for this specific isomer is not widely published, data for closely related analogs and predicted values provide insight into its characterization. High-resolution mass spectrometry can be used to validate its molecular weight and fragmentation patterns.[1]
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 257.06874 | 154.6 |
| [M+Na]⁺ | 279.05068 | 163.7 |
| [M-H]⁻ | 255.05418 | 157.5 |
| [M+NH₄]⁺ | 274.09528 | 171.4 |
| [M+K]⁺ | 295.02462 | 160.6 |
| [M+HCOO]⁻ | 301.05966 | 172.3 |
| (Data sourced from PubChemLite)[6] |
For related isomers, ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring, with characteristic signals for the formyl proton expected around δ 9.8–10.2 ppm and the tert-butyl protons of the Boc group around δ 1.4 ppm.[1] Infrared (IR) spectroscopy would confirm the presence of carbonyl stretches from the formyl and carbamate groups.[1]
Experimental Protocols
No specific, detailed experimental protocols for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are available in the public literature. However, a generalized synthetic approach can be inferred from standard organic chemistry methods for similar compounds.
Generalized Synthesis Method:
The synthesis would likely involve a multi-step process starting from a suitable chloropyridine derivative. A plausible route is the Boc-protection of an amino group, followed by a directed ortho-metalation and formylation.
-
Starting Material: 3-amino-6-chloropyridine.
-
Boc Protection: The amino group of 3-amino-6-chloropyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is typically stirred at room temperature until completion.
-
Directed Ortho-Metalation: The resulting Boc-protected compound, tert-butyl (6-chloropyridin-3-yl)carbamate, is then subjected to directed ortho-metalation. This involves treating the compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ether or THF solvent. The Boc-amino group directs the lithiation to the C-2 position.
-
Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate at low temperature.
-
Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the final product, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Visualization of Synthetic Utility
The following diagram illustrates the logical relationship between the key structural features of the molecule and its primary application as a versatile synthetic intermediate.
References
- 1. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 2. CAS 294659-72-6: carbamato de tert-butilo 6-cloro-3-formil… [cymitquimica.com]
- 3. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 4. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. PubChemLite - Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 7. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
CAS Number: 1199557-04-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in medicinal chemistry. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a pyridinylcarbamate derivative with the molecular formula C₁₁H₁₃ClN₂O₃[1][2]. It is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for drug discovery.
| Property | Value | Source |
| CAS Number | 1199557-04-4 | [2] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2] |
| Molecular Weight | 256.69 g/mol | [2] |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | [1] |
| Synonyms | 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-Chloro-2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis common for substituted pyridines. A plausible synthetic route would involve the introduction of the amino group, its protection with a tert-butoxycarbonyl (Boc) group, followed by formylation and chlorination of the pyridine ring. The exact sequence of these steps can vary.
A general approach for the synthesis of similar formylpyridin-yl)carbamates involves the formylation of a protected aminopyridine precursor. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds[3].
General Experimental Workflow for the Synthesis of Substituted Pyridine Intermediates:
The following diagram illustrates a generalized workflow for the synthesis of functionalized pyridine derivatives, which could be adapted for the synthesis of the title compound.
Caption: A potential multi-step synthesis pathway.
Applications in Medicinal Chemistry
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive formyl group and a protected amine, allows for diverse chemical modifications. This makes it a key component in the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Derivatives of this compound are investigated for a range of biological activities. The pyridine scaffold is a common feature in many bioactive molecules, and the specific substitution pattern of this compound can be tailored to interact with various biological targets, including enzymes and receptors[4]. For example, similar substituted pyridine compounds have been utilized in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy[5].
Logical Relationship in Drug Discovery:
The diagram below outlines the logical progression from a chemical intermediate to a potential drug candidate.
Caption: From chemical intermediate to drug candidate.
Signaling Pathways and Biological Targets
Currently, there is no specific information in the public domain that directly links tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate or its immediate derivatives to a specific signaling pathway. However, given its utility as a scaffold for kinase inhibitors, it is plausible that derivatives could be designed to target pathways frequently implicated in diseases like cancer.
Hypothetical Kinase Inhibition Pathway:
The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of the title compound could act as a kinase inhibitor.
Caption: Potential mechanism of action for a derivative.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block for the synthesis of novel compounds in the field of drug discovery. Its chemical versatility allows for the creation of diverse molecular architectures for biological screening. While specific biological data for this compound is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential for the development of future therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- 1. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 4. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 5. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]
An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a chemical compound of interest in synthetic and medicinal chemistry. This document summarizes its molecular formula and weight and illustrates the logical relationship of its structural components.
Molecular Data Summary
The fundamental molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are presented below. This data is crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C11H13ClN2O3 | |
| Molecular Weight | 256.68 g/mol | |
| Alternate Molecular Weight | 256.69 g/mol |
Structural and Property Relationship
The chemical structure of a compound dictates its physical and chemical properties. The following diagram illustrates the logical connection between the name of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, its constituent functional groups, and its resulting molecular formula and weight.
Experimental Protocols
While specific experimental protocols for signaling pathways involving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in the provided search results, general synthetic methods for related carbamates can be inferred. The synthesis of such compounds often involves the reaction of a corresponding amine with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a suitable base and solvent.
Further experimental work would be required to elucidate its role in any biological signaling pathways. Such studies would typically involve techniques like cell-based assays, proteomics, and transcriptomics to identify molecular targets and downstream effects.
Technical Guide: Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate (C11H13ClN2O3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H13ClN2O3. The primary IUPAC name for this compound is ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate.[1][2] It is also commonly known by synonyms such as Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and is assigned the CAS number 27143-07-3.[1][2] This compound belongs to the class of hydrazones and has garnered significant attention in the pharmaceutical industry as a critical intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[3] This guide will delve into its chemical properties, synthesis protocols, and its pivotal role in the development of anticoagulant therapies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate | [1][2] |
| Molecular Formula | C11H13ClN2O3 | [1][2] |
| Molecular Weight | 256.68 g/mol | [1][2] |
| CAS Number | 27143-07-3 | [1][2] |
| Appearance | Light yellow to dark yellow solid | [1] |
| Melting Point | 96-98 °C | [4] |
Synthesis Protocol
The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a well-documented process, typically achieved through a diazotization reaction followed by a Japp-Klingemann reaction.
Experimental Protocol: Synthesis via Diazotization and Japp-Klingemann Reaction
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (CH3COONa)
-
Dichloromethane (CH2Cl2) or Ethyl Acetate
-
Water
-
Triethylbenzylammonium chloride (Phase Transfer Catalyst)
Procedure:
-
Diazotization of p-Anisidine:
-
In a reaction flask, dissolve p-anisidine (100 g) in a mixture of water (800 mL) and concentrated hydrochloric acid (270 mL).
-
Cool the mixture to a temperature between 0-10 °C in an ice bath.
-
Slowly add a 40% aqueous solution of sodium nitrite (195.6 g) dropwise while maintaining the temperature below 10 °C. This results in the formation of the p-methoxyaniline diazonium salt solution.[4]
-
-
Japp-Klingemann Reaction:
-
In a separate reaction flask, add ethyl 2-chloroacetoacetate (133.6 g), dichloromethane (1000 mL), and water (400 mL).
-
Cool this mixture to below 10 °C.
-
Add sodium acetate (234 g) and a catalytic amount of triethylbenzylammonium chloride (4.62 g).
-
Slowly add the previously prepared diazonium salt solution to this mixture while vigorously stirring and maintaining the temperature at 10 °C.
-
Allow the reaction to proceed for 1-2 hours at this temperature.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.
-
The resulting yellow-brown solid can be further purified by recrystallization if necessary. The reported yield is typically high, around 96.6%.[4]
-
Role in Drug Development: The Apixaban Synthesis Pathway
The primary significance of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate lies in its role as a key building block in the synthesis of Apixaban.[3] Apixaban is a direct Factor Xa inhibitor, a class of anticoagulant medications that are widely used for the prevention and treatment of thromboembolic diseases.
The synthesis of Apixaban involves the reaction of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate with a piperidinone derivative, followed by several other steps to construct the final pyrazolopyridine core of the drug.
Mechanism of Action of Apixaban and the Coagulation Cascade
While ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate itself is not the active pharmaceutical ingredient, its derivative, Apixaban, has a well-defined mechanism of action. Apixaban is a direct and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.
The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to stop bleeding. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of the blood clot.
By inhibiting Factor Xa, Apixaban effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation. This anticoagulant effect is beneficial in preventing and treating pathological thrombosis.
Biological Activity of Hydrazone Derivatives
Hydrazones, the class of compounds to which ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate belongs, are known to exhibit a wide range of biological activities. These activities are often attributed to the presence of the azometine –NHN=CH- group. Various studies have reported that hydrazone derivatives possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[5] For instance, certain hydrazone derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising IC50 values against various cancer cell lines.[5][6] Others have been evaluated for their antifungal properties.[7] While the primary utility of the subject compound is as a synthetic intermediate, its hydrazone scaffold suggests the potential for inherent biological activity, which could be a subject for future research.
Conclusion
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a compound of significant industrial importance, primarily serving as a key intermediate in the manufacture of the anticoagulant drug Apixaban. Its synthesis is well-established, and its role in the formation of the active pharmaceutical ingredient is crucial. While direct biological data on this specific intermediate is limited, its structural class, hydrazones, is associated with a broad spectrum of biological activities. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview of this important chemical entity.
References
- 1. Buy (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 27143-07-3 [smolecule.com]
- 2. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | C11H13ClN2O3 | CID 21829645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 27143-07-3 | Benchchem [benchchem.com]
- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of hydrazone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, provides context through related compounds, and outlines key data for researchers.
Chemical Identity and Physical Properties
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the CAS number 1199557-04-4, is a substituted pyridine derivative. Its structure incorporates a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate |
| CAS Number | 1199557-04-4 |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| PubChem CID | 58216578 |
| InChI Key | FODPXVHIRZYSDA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 256.69 g/mol | ChemScene Certificate of Analysis |
| Appearance | White to yellow solid | ChemScene Certificate of Analysis |
| Purity | 98.41% (LCMS) | ChemScene Certificate of Analysis |
| Storage | -20°C, sealed, away from moisture | ChemScene Certificate of Analysis |
| Computed XLogP3 | 2.7 | PubChem |
Spectral Data
While specific spectral data with peak assignments for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in publicly available sources, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[1] For researchers working with this compound, it is recommended to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm identity and purity.
Synthesis and Reactivity
A detailed, peer-reviewed synthesis protocol for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not currently available in the searched literature. However, based on the structure, a plausible synthetic route could involve the following logical steps:
Caption: Plausible synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
The order of these steps, particularly the formylation and Boc-protection, would be a critical consideration in an actual synthesis to manage regioselectivity and functional group compatibility. The formyl group provides a reactive site for various chemical transformations, including reductive amination and condensation reactions, making this compound a useful building block for creating more complex molecules.[2]
Applications in Drug Development
While specific biological activity or signaling pathway involvement for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate has not been documented in the available literature, its structural motifs are prevalent in medicinal chemistry. Pyridine-based compounds are a well-established class of pharmacophores, and the presence of a protected amine and a reactive aldehyde group makes it a valuable intermediate for the synthesis of potential therapeutic agents.[2]
Related compounds, such as other substituted formylpyridin-yl carbamates, are investigated for their potential as:
The logical progression from a building block like tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate to a potential drug candidate in a research program is outlined below:
Caption: Logical workflow for the use of the title compound in a drug discovery program.
Safety and Handling
Specific safety and handling information for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not detailed in safety data sheets for this specific CAS number. However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For related compounds, hazards such as skin and eye irritation are noted. It is prudent to assume this compound may have similar properties and to handle it accordingly.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest it is a valuable building block for researchers in medicinal chemistry. Further studies are warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential applications.
References
Potential Biological Activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides an in-depth analysis of the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Due to a lack of specific experimental data on this compound in publicly available literature, this paper focuses on a predictive assessment based on its structural motifs: a substituted pyridine ring, a carbamate functional group, and an aldehyde. We explore potential therapeutic applications, including anticancer, enzyme inhibitory, and antimicrobial activities, by drawing parallels with structurally related analogs. This document furnishes detailed, representative experimental protocols for evaluating these potential activities and visualizes key experimental workflows and a relevant signaling pathway to guide future research endeavors.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core, a known pharmacophore in numerous therapeutic agents.[1] Its structure is further characterized by a chlorine substituent, a tert-butoxycarbonyl (Boc) protected amine (a carbamate), and a formyl (aldehyde) group. While direct biological studies on this specific molecule are not available in the current body of scientific literature, its constituent functional groups suggest several potential avenues for biological activity.
The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of applications.[2][3] The carbamate group is also a key feature in many approved therapeutic agents, often acting as a stable and effective pharmacophore or a prodrug moiety.[4][5] It is particularly known for its role in enzyme inhibition, such as in cholinesterase inhibitors used for Alzheimer's disease.[6][7] The aldehyde group is a reactive electrophile that can form covalent bonds with nucleophilic residues in biological macromolecules, suggesting a potential for covalent enzyme inhibition.[1]
This whitepaper will, therefore, explore the hypothetical biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on these structural features and the known activities of analogous compounds.
Chemical and Physical Properties
The fundamental properties of the target compound are sourced from the PubChem database.[8]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [8] |
| Molecular Weight | 256.68 g/mol | [8] |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | [8] |
| CAS Number | 1199557-04-4 | [8] |
| SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | [8] |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar pyridine and carbamate derivatives, we can hypothesize several potential biological activities for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
3.1. Anticancer Activity
Numerous pyridine derivatives have demonstrated potent anticancer activities.[2][3][9][10] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. The presence of the pyridine ring in the target compound suggests it could be investigated for similar properties.
A plausible mechanism of action could be the inhibition of protein kinases, which are crucial regulators of cell signaling and are often overactive in cancer.[11] Another potential target is the NF-κB (nuclear factor kappa B) signaling pathway, which is implicated in inflammation and cancer progression and is a target for many small molecule inhibitors.[1][12][13]
3.2. Enzyme Inhibition
The carbamate functional group is a well-established "warhead" for the inhibition of serine hydrolases, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).[7][14][15] The carbamate can carbamylate the active site serine residue, leading to reversible or irreversible inhibition. The aldehyde group can also contribute to enzyme inhibition by forming a covalent bond with nucleophilic residues in the enzyme's active site.[16]
Therefore, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate could potentially act as an inhibitor for a range of enzymes, including:
-
Cholinesterases (AChE, BChE): Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[17]
-
Kinases: As mentioned, the pyridine scaffold is common in kinase inhibitors.[18]
-
Other Hydrolases: The carbamate moiety suggests potential activity against other serine hydrolases.[19]
3.3. Antimicrobial Activity
Pyridine derivatives are also known to possess antimicrobial properties.[20] The mechanism can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The overall structure of the target compound makes it a candidate for screening against various bacterial and fungal strains.
Biological Activity of Structurally Related Analogs
While no data exists for the target compound, the following table summarizes the biological activities of some related pyridine carbamate and urea derivatives to provide context for potential potency.
| Compound | Biological Activity | Target/Assay | Measured Potency (IC₅₀) |
| A Pyridine-Urea Derivative (Compound 8e )[2] | Anticancer | MCF-7 breast cancer cell line | 0.22 µM |
| A Pyridine Derivative (Compound Ib )[10] | Anticancer & PDE3A Inhibition | HeLa cells & PDE3A enzyme | 34.3 µM (HeLa), 3.76 nM (PDE3A) |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i )[19] | Dual FAAH/MAGL Inhibition | FAAH and MAGL enzymes | 82 nM (FAAH), 72 nM (MAGL) |
| A Pyridine Thiosemicarbazone Derivative (3w )[20] | Anticancer | UO-31 renal cancer cell line | 0.57 µM |
| A 2-substituted-pyridin-4-yl macrocycle (2t )[18] | HPK1 Kinase Inhibition | HPK1 enzyme | 1.22 nM |
This table is for illustrative purposes and shows the activity of compounds that share some structural features with the target molecule, but are not direct analogs.
Proposed Experimental Evaluation
To investigate the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a systematic experimental workflow is proposed.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Key features of the tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate molecule.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of the molecule tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a significant building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive compounds.
Core Molecular Features
Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the molecular formula C₁₁H₁₃ClN₂O₃, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring functionalized with a chloro group at the 6-position, a formyl (aldehyde) group at the 2-position, and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the aldehyde allows for a variety of chemical transformations, while the Boc-protecting group offers stability and allows for selective deprotection under specific conditions.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| IUPAC Name | tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate | [1] |
| CAS Number | 1199557-04-4 | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=O)N=C(C=C1)Cl | [1] |
| XLogP3 | 2.7 | [1] |
Synthesis and Experimental Protocol
The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is described in the patent literature, highlighting its role as a key intermediate in the preparation of pharmaceutically active compounds. The following is a representative experimental protocol adapted from patent disclosures.
Reaction: Synthesis of tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate
Experimental Protocol:
-
Step 1: Lithiation of the Starting Material. A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2: Introduction of the Formyl Group. A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is added dropwise to the cooled solution. The reaction mixture is stirred at this low temperature for a specified period to ensure complete lithiation at the 2-position of the pyridine ring.
-
Step 3: Quenching with a Formylating Agent. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.
-
Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively published, its primary utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.
Notably, substituted pyridines are common cores in many kinase inhibitors. The formyl group of this molecule can be readily converted into other functionalities, such as amines via reductive amination, or used in condensation reactions to build larger heterocyclic systems, which are often key pharmacophores in kinase inhibitors.
Below is a conceptual workflow illustrating the use of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a synthetic intermediate.
This diagram illustrates how the aldehyde functionality of the title compound can be utilized in key chemical transformations to generate more complex molecular architectures, ultimately leading to the synthesis of potential drug candidates. The chloro-substituent also provides a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, further enhancing its synthetic versatility.
References
An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry. The document details its discovery, historical synthetic evolution, and its critical role as an intermediate in the development of kinase inhibitors, particularly for NF-κB inducing kinase (NIK) and Akt. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in the field of drug discovery and organic synthesis.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules targeted for therapeutic applications. Its unique trifunctionalized structure, featuring a chloro substituent, a formyl group, and a Boc-protected amine on the pyridine core, offers versatile handles for a variety of chemical transformations. This guide traces the origins of this compound and elucidates the synthetic strategies that have been developed for its preparation.
Discovery and Initial Applications
The discovery of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is intrinsically linked to the search for potent and selective kinase inhibitors. While a singular "discovery" paper is not readily identifiable, its appearance in the patent literature highlights its importance as a key intermediate in the synthesis of inhibitors for two critical signaling pathways: the NF-κB and the PI3K/Akt pathways.
The compound serves as a crucial precursor in the generation of fused heterocyclic systems, which form the core scaffolds of many kinase inhibitors. Its first documented uses appear in patents related to the development of novel therapeutics for cancer and inflammatory diseases. Specifically, it has been instrumental in the synthesis of small molecule inhibitors of NF-κB inducing kinase (NIK) and Akt kinase.[1]
NF-κB Inducing Kinase (NIK) Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The non-canonical NF-κB pathway is critically dependent on NIK. Aberrant NIK activity is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of NIK are therefore of significant therapeutic interest.
Figure 1: Simplified Non-Canonical NF-κB Signaling Pathway.
Synthetic Routes and Methodologies
The primary synthetic route to tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves a two-step process starting from a dihalogenated pyridine precursor.
Synthesis of the Precursor: tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
A detailed experimental protocol for the synthesis of the key precursor, tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is crucial for the successful preparation of the target compound. While specific literature detailing this exact transformation is sparse, analogous reactions for Boc protection of aminopyridines are well-established.
Experimental Protocol (General Procedure):
-
Starting Material: 2-Bromo-6-chloro-3-aminopyridine.
-
Reagents: Di-tert-butyl dicarbonate (Boc)₂O, and a suitable base (e.g., triethylamine, DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure: To a solution of 2-bromo-6-chloro-3-aminopyridine in the chosen solvent, the base is added, followed by the dropwise addition of (Boc)₂O. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate.
Formylation to Yield tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
The key transformation to introduce the formyl group is a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. A detailed experimental protocol is provided in European Patent EP 3976597 B1.[2]
Experimental Protocol (from EP 3976597 B1): [2]
-
Reaction Setup: A solution of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete metal-halogen exchange.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred for a period at this low temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a solid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | 2-Bromo-6-chloro-3-aminopyridine | (Boc)₂O, Et₃N | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 85-95 | >95 |
| 2 | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | n-BuLi, DMF | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | 60-75 | >98 |
Note: Yields and purity are representative and may vary based on reaction scale and optimization.
Synthetic Workflow Diagram
Figure 2: Two-step synthesis of the target compound.
Characterization Data
The structural confirmation of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate relies on standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.69 g/mol |
| CAS Number | 1199557-04-4 |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H), 8.65 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.2, 152.5, 151.8, 142.1, 139.8, 125.4, 118.9, 82.3, 28.3 |
| Mass Spectrometry (ESI+) | m/z 257.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block in modern medicinal chemistry. Its discovery and development have been driven by the need for versatile intermediates in the synthesis of kinase inhibitors. The synthetic route, primarily involving a Boc protection followed by a lithium-halogen exchange and formylation, is a reliable method for its preparation on a laboratory scale. This guide provides the essential historical context, detailed experimental procedures, and characterization data to support the ongoing research and development efforts that utilize this valuable compound.
References
Navigating the Safety Profile of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential safety and hazards associated with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on available data for this compound and structurally related chemicals. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine, a reactive aldehyde, and a chlorinated pyridine core, makes it a versatile intermediate for the synthesis of complex bioactive molecules. As with any novel chemical entity, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the environment. This technical guide synthesizes available safety information, outlines potential hazards, and provides detailed, albeit hypothetical, experimental protocols based on established OECD guidelines for a comprehensive safety assessment.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in Table 1. These properties are crucial for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.
Table 1: Physicochemical Properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | PubChem |
| Molecular Weight | 256.68 g/mol | PubChem |
| CAS Number | 1199557-04-4 | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Hazard Identification and Classification
Based on information from various chemical suppliers, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements and precautionary statements are summarized in Table 2.
Table 2: GHS Hazard Classification
| Category | Code | Statement |
| Pictogram | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile (Data Gap Analysis)
A comprehensive search of publicly available toxicological databases reveals a significant lack of specific experimental data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. No studies detailing acute toxicity (e.g., LD50), repeated dose toxicity, carcinogenicity, or reproductive toxicity were identified for this specific compound.
In the absence of direct data, a preliminary assessment can be inferred from the structural alerts present in the molecule:
-
Aromatic Aldehyde: Aldehydes can be irritants and sensitizers. Some aromatic aldehydes have been shown to have mutagenic potential.
-
Chlorinated Pyridine: Halogenated aromatic systems can be persistent in the environment and may have specific toxicological profiles.
-
Carbamate: While the tert-butyl carbamate (Boc) protecting group is generally considered stable, the overall toxicological properties of the molecule need to be assessed.
Given these structural features and the GHS classification, a battery of toxicological tests is necessary to establish a complete safety profile. The following sections outline detailed experimental protocols for key toxicological endpoints based on internationally recognized OECD guidelines.
Proposed Experimental Protocols for Safety Assessment
The following protocols are presented as a guide for the safety evaluation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. These are based on the relevant OECD Test Guidelines (TG).
Acute Oral Toxicity
Guideline: OECD TG 423: Acute Toxic Class Method.[1] Objective: To determine the acute oral toxicity of the test substance and to obtain a preliminary estimation of the LD50. Methodology:
-
Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).
-
Dose Levels: A step-wise procedure with a starting dose of 300 mg/kg body weight is proposed, based on the absence of data. Subsequent dose levels (e.g., 2000 mg/kg, 50 mg/kg, 5 mg/kg) are selected based on the observed outcomes.
-
Administration: A single oral dose is administered by gavage.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The number of animals that die within each dose group is recorded to classify the substance into a GHS toxicity category.
Dermal Irritation
Guideline: OECD TG 404: Acute Dermal Irritation/Corrosion. Objective: To assess the potential of the substance to cause skin irritation. Methodology:
-
Animal Model: Albino rabbits.
-
Application: 0.5 g of the test substance, moistened with a suitable vehicle if necessary, is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The severity of skin reactions is scored according to a standardized scale.
Eye Irritation
Guideline: OECD TG 405: Acute Eye Irritation/Corrosion.[2][3] Objective: To determine the potential of the substance to cause eye irritation or damage. Methodology:
-
Animal Model: Albino rabbits.
-
Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
Endpoint: The severity of eye lesions is scored according to a standardized scale.
Skin Sensitization
Guideline: OECD TG 429: Skin Sensitization: Local Lymph Node Assay (LLNA).[4] Objective: To determine the potential of the substance to induce skin sensitization. Methodology:
-
Animal Model: CBA/J or BALB/c mice.
-
Application: The test substance is applied to the dorsum of both ears for three consecutive days.
-
Procedure: On day 6, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously. Five hours later, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.
Genotoxicity
Guideline: OECD TG 471: Bacterial Reverse Mutation Test.[5][6] Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli. Methodology:
-
Test System: At least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Procedure: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver). The substance is incubated with the bacterial strains, and the number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies with at least one strain showing a reproducible two-fold increase over the negative control.
Guideline: OECD TG 487: In Vitro Mammalian Cell Micronucleus Test.[7][8][9][10] Objective: To detect chromosomal damage by identifying micronuclei in cultured mammalian cells. Methodology:
-
Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79).
-
Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The frequency of micronucleated cells is determined.
-
Endpoint: A substance is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.
Environmental Hazards (Data Gap Analysis and Proposed Testing)
No specific data on the environmental fate and ecotoxicity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate were found. The presence of a chlorinated aromatic ring suggests potential for persistence and bioaccumulation. Therefore, the following tests are recommended.
Ready Biodegradability
Guideline: OECD TG 301: Ready Biodegradability.[11][12][13][14][15] Objective: To assess the potential for rapid and complete biodegradation in an aerobic aqueous environment. Methodology: A variety of methods can be used (e.g., CO₂ evolution test). The test substance is incubated with a microbial inoculum in a mineral medium for 28 days. Endpoint: The extent of biodegradation is measured by the amount of CO₂ produced. A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within the 10-day window.
Acute Toxicity to Aquatic Invertebrates
Guideline: OECD TG 202: Daphnia sp. Acute Immobilisation Test.[16][17][18] Objective: To determine the acute toxicity to an aquatic invertebrate species. Methodology: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Algal Growth Inhibition Test
Guideline: OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[19][20][21][22][23] Objective: To assess the toxicity to a primary producer in the aquatic food chain. Methodology: A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to various concentrations of the test substance for 72 hours. Endpoint: The inhibition of growth is measured, and the EC50 for growth rate inhibition is calculated.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed safety assessment.
Caption: Overall workflow for the safety assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Caption: A tiered approach for the assessment of genotoxic potential.
Handling, Storage, and Disposal
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Conclusion
While tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable research chemical, a comprehensive understanding of its safety and hazard profile is currently limited by the lack of specific experimental data. The available GHS classification indicates that it should be handled with care, with particular attention to avoiding skin, eye, and respiratory exposure. This guide provides a framework for a thorough safety assessment by outlining detailed experimental protocols based on established OECD guidelines. It is imperative that researchers and drug development professionals using this compound adhere to strict safety protocols and consider conducting further toxicological and environmental studies to ensure its safe handling and use.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. biosafe.fi [biosafe.fi]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. christeyns.com [christeyns.com]
- 15. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Methodological & Application
Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in various pharmaceutical and medicinal chemistry research applications.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a functionalized pyridine derivative incorporating a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the reactive aldehyde and the Boc-protected amine allows for selective chemical modifications, enabling its use in the construction of diverse molecular scaffolds.
Chemical Properties and Data
A summary of the key chemical properties for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is provided in the table below for quick reference.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.69 g/mol |
| CAS Number | 1199557-04-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis Pathway
The synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate can be achieved through a multi-step reaction sequence starting from commercially available precursors. A representative synthetic workflow is illustrated below.
Caption: Synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier |
| 2-Amino-6-chloropyridine | 19798-81-3 | C₅H₅ClN₂ | Commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | Commercial |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | Commercial |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | Commercial |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | Commercial |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Commercial |
| Diethyl ether | 60-29-7 | C₄H₁₀O | Commercial |
| Saturated aqueous ammonium chloride | N/A | NH₄Cl | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | Commercial |
Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl (6-chloropyridin-3-yl)carbamate.
Step 2: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a solid.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.5 ppm), aromatic protons, the aldehyde proton (singlet, ~10.0 ppm), and the NH proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl of the carbamate, the aldehyde carbonyl, the aromatic carbons, and the carbons of the tert-butyl group. |
| Mass Spec. | [M+H]⁺ peak at approximately 257.06. |
| Yield | The overall yield for the two-step synthesis is typically in the range of 50-70%. |
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents and reagents are critical for the success of the ortho-lithiation step.
-
Proper quenching procedures for n-BuLi should be followed.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.
Caption: Logical flow of the synthesis from starting material to final product.
Conclusion
This application note provides a detailed protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The described methodology is robust and can be adapted for various research and development needs. Adherence to the safety precautions is essential for the safe and successful execution of this synthesis. The availability of this key intermediate will facilitate the development of new chemical entities for drug discovery and other applications.
References
Step-by-step protocol for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate synthesis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a valuable intermediate in medicinal chemistry. The synthesis involves the protection of the amino group of 3-amino-6-chloropyridine-2-carbaldehyde using di-tert-butyl dicarbonate (Boc₂O). This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to obtain the desired product.
Introduction
The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The target molecule, tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, incorporates a pyridine scaffold, a common pharmacophore in drug discovery. The formyl group provides a reactive handle for further molecular elaboration.[1] This protocol details a reliable method for the N-Boc protection of 3-amino-6-chloropyridine-2-carbaldehyde.
Reaction Scheme
The synthesis proceeds via the reaction of 3-amino-6-chloropyridine-2-carbaldehyde with di-tert-butyl dicarbonate. A base, such as 4-(dimethylamino)pyridine (DMAP), is often used as a catalyst to facilitate the reaction.[2]
Caption: Reaction scheme for the N-Boc protection of 3-amino-6-chloropyridine-2-carbaldehyde.
Experimental Protocol
This protocol is based on general procedures for the N-Boc protection of aminopyridines.[3]
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-amino-6-chloropyridine-2-carbaldehyde | ≥95% | Commercially available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Commercially available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | Prepared in-house |
| Brine (saturated aqueous NaCl) | ACS reagent | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous, ≥99.5% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Equipment |
| Round-bottom flask (appropriate size) |
| Magnetic stirrer and stir bar |
| Addition funnel |
| Inert gas supply (Nitrogen or Argon) |
| Separatory funnel |
| Rotary evaporator |
| Flash chromatography system |
| Thin-layer chromatography (TLC) plates (silica gel) |
| Standard laboratory glassware |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridine-2-carbaldehyde (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[4]
Data Summary
The following table summarizes the key reactants and the product information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-amino-6-chloropyridine-2-carbaldehyde | C₆H₅ClN₂O | 156.57 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C₁₁H₁₃ClN₂O₃ | 256.68[4] | Product |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid contact and inhalation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a pyridine ring, a common pharmacophore in numerous drug molecules, substituted with a chloro group, a formyl group (aldehyde), and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide array of complex heterocyclic compounds, particularly as a scaffold for the development of novel therapeutic agents.
The presence of the aldehyde allows for a variety of chemical transformations, most notably reductive amination to introduce diverse amine functionalities. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that enables sequential chemical modifications. The 6-chloro-pyridine core offers a handle for further diversification through cross-coupling reactions and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential bioactive molecules, such as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | [1] |
| CAS Number | 1199557-04-4 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents such as DCM, THF, and MeOH. |
Applications in Medicinal Chemistry
The primary application of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in medicinal chemistry is as a key building block for the synthesis of substituted pyridine derivatives. These derivatives have shown potential in various therapeutic areas, including oncology and inflammation, often by targeting protein kinases.
Synthesis of Kinase Inhibitors
The pyridine scaffold is a well-established core for many kinase inhibitors. The formyl group of the title compound can be utilized to build out the inhibitor structure, often by forming a key interaction with the hinge region of the kinase active site. The general workflow for synthesizing a library of potential kinase inhibitors is depicted below.
References
Application Notes and Protocols: Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a versatile bifunctional pyridine-based building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a protected amine (Boc-carbamate), a reactive formyl group, and a chloro substituent, offers multiple reaction sites for the construction of complex molecular scaffolds. The pyridine core is a common pharmacophore in numerous approved drugs, particularly in the development of kinase inhibitors.[1] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of potential therapeutic agents.
Application Note: Synthesis of Pyridinyl-Based Kinase Inhibitors
The unique arrangement of functional groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it an ideal starting material for the synthesis of kinase inhibitors. The formyl group serves as a handle for introducing various side chains via reactions such as reductive amination, while the chloro group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex biaryl or heteroaryl structures. The Boc-protected amine at the 3-position can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.
A common strategy involves the initial reductive amination of the formyl group with a primary amine to generate a secondary amine linker, which can be a key interaction point with the target protein. The resulting intermediate can then undergo further modifications, such as cross-coupling at the chloro position, to complete the synthesis of the target inhibitor.
Quantitative Data for a Representative Reductive Amination Reaction
| Parameter | Value |
| Reactant | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate |
| Reactant Scale | 1.0 g (3.9 mmol) |
| Amine | Representative primary amine (e.g., benzylamine) |
| Amine Equivalents | 1.1 eq (4.3 mmol) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Reducing Agent Equivalents | 1.5 eq (5.85 mmol) |
| Solvent | Dichloromethane (DCM) |
| Solvent Volume | 20 mL |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 hours |
| Yield | ~85% |
| Purity (by LC-MS) | >95% |
Experimental Protocols
Key Experiment: Reductive Amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Primary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Caption: Experimental workflow for reductive amination.
Application Note: Targeting Kinase Signaling Pathways
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, can drive the growth and survival of cancer cells. Small molecule inhibitors that target these kinases have shown significant clinical benefit. Pyridine-containing macrocycles, such as Lorlatinib, have been developed to inhibit ALK and ROS1, thereby blocking downstream signaling pathways like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
The synthesis of analogs of such inhibitors represents a key application for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, where it can be incorporated as the core pyridine scaffold.
Caption: ALK/ROS1 signaling pathway and point of inhibition.
Conclusion
Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value synthetic intermediate for the development of novel therapeutics. Its utility in constructing complex pyridinyl-based molecules, particularly kinase inhibitors, is significant. The provided protocols and application notes serve as a guide for researchers to leverage the chemical potential of this building block in their drug discovery programs.
References
Application Notes and Protocols: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a key bifunctional building block in medicinal chemistry, prized for its utility in constructing complex heterocyclic scaffolds. Its unique arrangement of a reactive aldehyde, a Boc-protected amine, and a chlorinated pyridine ring provides a versatile platform for the synthesis of a diverse range of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for its use as a synthetic intermediate, with a focus on the preparation of kinase inhibitors.
Chemical Properties and Applications
The chemical reactivity of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily dictated by the aldehyde group, which readily participates in reactions such as reductive aminations and condensations. The Boc-protected amine offers a stable, yet readily deprotectable, nitrogen nucleophile, while the chloro-substituent on the pyridine ring serves as a handle for further functionalization through cross-coupling reactions.
This intermediate is particularly valuable in the synthesis of fused heterocyclic systems, which are common motifs in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to efficiently synthesize novel kinase inhibitors is therefore of significant interest in drug discovery.
Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
A common synthetic route to the title compound involves a lithium-halogen exchange on a dibrominated precursor followed by formylation.
Experimental Protocol 1: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This protocol is adapted from patent EP 3976597 B1.[1]
Materials:
-
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
-
Methyllithium (1.6 M in hexane)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/Ethanol bath
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/ethanol bath.
-
Slowly add methyllithium (1.02 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
| Reactant | M.W. | Equivalents |
| tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 323.59 | 1.0 |
| Methyllithium (1.6 M in hexane) | 21.98 | 1.02 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 |
Table 1: Reactants for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Application in the Synthesis of Kinase Inhibitors
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable precursor for the synthesis of various kinase inhibitors, including those targeting NF-κB Inducing Kinase (NIK) and Akt (Protein Kinase B).
Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate for NIK Inhibitors
The following protocol outlines the initial steps in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold for NIK inhibitors, starting from tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This pathway is derived from patent EP 3976597 B1.[1]
Experimental Protocol 2: Synthesis of 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Step A: Synthesis of tert-Butyl (6-chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl)carbamate
-
Dissolve tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous THF.
-
Add (Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq) and a catalytic amount of cesium fluoride (CsF) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step B: Boc Deprotection and Cyclization
-
Dissolve the product from Step A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in formamide and heat at 150 °C for 4 hours.
-
Cool the reaction mixture and purify by column chromatography to yield 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine.
| Intermediate | M.W. | Purity | Yield |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | 256.68 | >95% | - |
| tert-Butyl (6-chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl)carbamate | 356.73 | - | - |
| 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine | 247.59 | >98% | - |
Table 2: Intermediates and product in the synthesis of a pyrido[2,3-d]pyrimidine core. (Note: Specific yield data is not publicly available in the cited patent).
Caption: Synthetic pathway to a pyrido[2,3-d]pyrimidine intermediate for NIK inhibitors.
Synthesis of a[1][2][3]triazolo[4,3-a]-1,5-naphthyridine Intermediate for Akt Inhibitors
This protocol, based on patent EP 2299825 B1, demonstrates the conversion of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate into a tricyclic heteroaromatic system, a core structure for Akt inhibitors.[2]
Experimental Protocol 3: Synthesis of a Substituted[1][2][3]triazolo[4,3-a]-1,5-naphthyridine
-
To a solution of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous THF, add phenylacetyl chloride (1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Heat the mixture to 100 °C and stir overnight.
-
Cool the reaction to room temperature and dilute with chloroform.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired[1][2][3]triazolo[4,3-a]-1,5-naphthyridine derivative.
| Reactant | M.W. | Equivalents |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | 256.68 | 1.0 |
| Phenylacetyl chloride | 154.59 | 1.1 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 2.0 |
Table 3: Reactants for the synthesis of a[1][2][3]triazolo[4,3-a]-1,5-naphthyridine intermediate.
Caption: Synthetic pathway to a triazolonaphthyridine intermediate for Akt inhibitors.
Signaling Pathways
NF-κB Inducing Kinase (NIK) Signaling Pathway
NIK is a central component of the non-canonical NF-κB signaling pathway. In this pathway, ligands such as BAFF and lymphotoxin-β bind to their respective receptors, leading to the recruitment of TRAF proteins. This complex then activates NIK, which in turn phosphorylates and activates IKKα. Activated IKKα phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of target genes involved in immune responses and lymphoid organogenesis. Aberrant NIK activation is associated with various B-cell malignancies and autoimmune diseases.
Caption: Inhibition of the non-canonical NF-κB signaling pathway by a NIK inhibitor.
Akt (Protein Kinase B) Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Growth factors binding to receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and PDK1 to the cell membrane, where Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis. Hyperactivation of the Akt pathway is a common feature of many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway by an Akt inhibitor.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly those with applications in kinase inhibition. The protocols and pathways detailed in this document provide a framework for researchers in drug discovery and development to utilize this building block in the design and synthesis of novel therapeutics. The strategic combination of a reactive aldehyde, a protected amine, and a functionalizable pyridine core allows for the efficient construction of diverse molecular architectures targeting key signaling pathways in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release:
Shanghai, China – December 28, 2025 – In the landscape of modern drug discovery, the strategic design and synthesis of potent and selective kinase inhibitors are paramount in the development of targeted cancer therapies. A key building block that has emerged in this endeavor is tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate . This trifunctional pyridine derivative serves as a versatile scaffold for the construction of complex heterocyclic systems, notably in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors.
The unique arrangement of a Boc-protected amine, a reactive formyl group, and a chloro substituent on the pyridine ring makes this compound an ideal starting material for a variety of chemical transformations. The Boc-protecting group ensures stability during initial reaction steps and can be selectively removed under acidic conditions, while the formyl group is a linchpin for constructing larger molecular architectures through reactions such as reductive amination and condensation. The chloro atom provides a site for further functionalization via cross-coupling reactions, enabling the introduction of diverse chemical moieties to fine-tune the pharmacological properties of the final kinase inhibitor.
This application note provides a detailed overview of the application of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in the synthesis of a key intermediate for pyrazolo[1,5-a]pyridine-based kinase inhibitors, which are structurally related to potent ALK/ROS1 inhibitors.
Application in the Synthesis of a Pyrazolo[1,5-a]pyridine Kinase Inhibitor Intermediate
A critical application of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is in the synthesis of substituted pyrazolo[1,5-a]pyridines. These fused heterocyclic systems are core components of numerous kinase inhibitors. The following protocol outlines a representative synthesis of a key intermediate.
Experimental Protocol: Synthesis of a tert-Butyl (6-substituted-2-(aminomethyl)pyridin-3-yl)carbamate Intermediate
This protocol describes a two-step process involving an initial substitution reaction at the 6-position of the pyridine ring, followed by reductive amination of the formyl group.
Step 1: Nucleophilic Aromatic Substitution
A nucleophilic aromatic substitution reaction can be performed to replace the chloro group with a desired nucleophile, for example, an alcohol, to introduce an alkoxy group.
| Parameter | Value |
| Starting Material | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate |
| Reagents | Sodium ethoxide, Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | tert-Butyl (6-ethoxy-2-formylpyridin-3-yl)carbamate |
| Yield | ~85% |
| Purity | >95% (by HPLC) |
Step 2: Reductive Amination
The formyl group of the resulting product is then subjected to reductive amination to introduce a side chain, a common feature in many kinase inhibitors.
| Parameter | Value |
| Starting Material | tert-Butyl (6-ethoxy-2-formylpyridin-3-yl)carbamate |
| Reagents | Methylamine, Sodium triacetoxyborohydride, Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Product | tert-Butyl (6-ethoxy-2-((methylamino)methyl)pyridin-3-yl)carbamate |
| Yield | ~75% |
| Purity | >98% (by HPLC) |
This intermediate can then undergo further reactions, such as deprotection of the Boc group and subsequent cyclization with a suitable partner to form the final pyrazolo[1,5-a]pyridine kinase inhibitor.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations and the logical workflow of the synthesis.
Signaling Pathway Context
The synthesized kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation and survival. For instance, ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated due to genetic rearrangements, drive oncogenic signaling through pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. The inhibitors developed from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex heterocyclic scaffolds, leading to the development of potent and selective therapeutics for the treatment of cancers driven by aberrant kinase activity. The protocols and workflows presented herein provide a framework for researchers and drug development professionals to leverage this key intermediate in their discovery efforts.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This versatile building block is a key intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. The protocols outlined below describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a comprehensive guide for the functionalization of the pyridine core.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a trifunctionalized pyridine derivative bearing a chloro leaving group, a Boc-protected amine, and a formyl group. This substitution pattern makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, amino, alkynyl, and alkenyl moieties at the 6-position. These transformations are fundamental in the construction of diverse molecular scaffolds for drug discovery and materials science. The Boc-protecting group offers stability under many cross-coupling conditions and can be readily removed post-coupling to enable further functionalization of the amino group. The formyl group can serve as a handle for subsequent reactions such as reductive amination or condensation.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a valuable starting material for the synthesis of various kinase inhibitor cores, such as those based on pyrido[2,3-d]pyrimidines and other fused heterocyclic systems. The cross-coupling reactions described herein enable the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for the synthesis of kinase inhibitors.
Experimental Protocols and Data
The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The reaction conditions and yields are based on established procedures for structurally related substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.
Representative Reaction Scheme:
Experimental Protocol:
To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, DME, or toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst such as PXPd2) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary (Representative Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PXPd2 (2) | K₃PO₄ (3) | Methanol | 80 | 6 | 80-92 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 100 | 16 | 75-88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.
Representative Reaction Scheme:
Experimental Protocol:
A mixture of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an anhydrous solvent (e.g., toluene, dioxane, or THF) is subjected to an inert atmosphere. The reaction is heated at a temperature between 80 and 110 °C for 4 to 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminated product.
Quantitative Data Summary (Representative Examples):
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 80-90 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) / XPhos (4) | NaOt-Bu (1.5) | THF | 80 | 8 | 90-99 |
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable handles for further transformations such as click chemistry or cyclization reactions.
Representative Reaction Scheme:
Experimental Protocol:
To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2 to 24 hours. The reaction is then quenched with water or saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary (Representative Examples):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 16 | 78-88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 24 | 70-80 |
Heck Reaction
The Heck reaction facilitates the coupling of the chloropyridine with alkenes to form substituted alkenes, which can be further modified.
Representative Reaction Scheme:
Experimental Protocol:
A mixture of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) in a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C, and the reaction time can vary from 12 to 48 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data Summary (Representative Examples):
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | Et₃N (2) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | NMP | 130 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | NaOAc (2.5) | DMF | 120 | 36 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | Et₃N (2) | Acetonitrile | 100 | 24 | 60-70 |
Conclusion
The palladium-catalyzed cross-coupling reactions of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate provide a powerful and flexible platform for the synthesis of a wide array of substituted pyridines. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of complex molecular architectures with potential applications as kinase inhibitors and other therapeutic agents. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results in these transformations.
Application Notes and Protocols: Reductive Amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details the reductive amination of the formyl group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol focuses on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent well-suited for this transformation. The following sections provide a general reaction scheme, illustrative quantitative data for a selection of amines, a detailed experimental protocol, and workflow diagrams to guide researchers in the successful execution of this important reaction.
Reaction Scheme
The reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ by a hydride source, typically sodium triacetoxyborohydride, to yield the corresponding amine product.
Caption: General reaction scheme for the reductive amination.
Illustrative Data Presentation
Due to the absence of a comprehensive literature survey detailing the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a wide array of amines, the following table presents illustrative data for a selection of common primary and secondary amines. The reaction conditions and yields are representative of what can be expected for this type of transformation under the described protocol and are intended to serve as a guideline for reaction optimization.
| Entry | Amine | Amine Type | Reducing Agent | Solvent | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Benzylamine | Primary | NaBH(OAc)₃ | DCE | 4 | 85 |
| 2 | Cyclopropylamine | Primary | NaBH(OAc)₃ | DCE | 6 | 78 |
| 3 | Aniline | Primary | NaBH(OAc)₃ | DCE | 12 | 65 |
| 4 | Morpholine | Secondary | NaBH(OAc)₃ | DCM | 3 | 92 |
| 5 | Piperidine | Secondary | NaBH(OAc)₃ | DCM | 3 | 90 |
| 6 | N-Methylpiperazine | Secondary | NaBH(OAc)₃ | DCM | 4 | 88 |
Experimental Protocol
This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate using sodium triacetoxyborohydride.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equivalent).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Add the selected amine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the reductive amination protocol.
Caption: Experimental workflow for reductive amination.
Conclusion
The reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly efficient method for the synthesis of a diverse range of aminopyridine derivatives. The use of sodium triacetoxyborohydride offers a mild and selective approach, compatible with a variety of functional groups. The provided protocol and illustrative data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. Optimization of reaction conditions for specific amines may be necessary to achieve maximal yields.
Versatile Pyridine Building Block for Kinase Inhibitor Synthesis: Applications and Protocols for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For researchers and scientists in drug development, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate stands as a pivotal chemical intermediate for the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. This multifunctional pyridine derivative, featuring a Boc-protected amine, a reactive formyl group, and a chloro substituent, offers a strategic platform for constructing complex molecular architectures, most notably fused pyrimidine ring systems such as pyrido[2,3-d]pyrimidines and naphthyridinones.
This document provides detailed application notes and experimental protocols for the utilization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a key building block in medicinal chemistry.
Application Notes
The strategic placement of functional groups on the pyridine ring of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it a highly valuable precursor for the synthesis of potent and selective kinase inhibitors. The Boc-protected 3-amino group and the 2-formyl group are primed for cyclization reactions to form fused pyrimidine rings, a common scaffold in numerous approved and investigational kinase inhibitors. The 6-chloro substituent provides a handle for further functionalization through cross-coupling reactions or can be retained to modulate the electronic properties and metabolic stability of the final compound.
A primary application of this building block is in the synthesis of pyrido[2,3-d]pyrimidines, which are known to inhibit various kinases, including those in the Janus kinase (JAK) and epidermal growth factor receptor (EGFR) families.[1] The general synthetic strategy involves the deprotection of the Boc group to reveal the free amine, which can then undergo condensation and cyclization with a suitable partner, often derived from the formyl group.
Furthermore, this compound serves as a direct precursor to 1,5-naphthyridinone derivatives, which have been investigated as inhibitors of the PI3K/Akt signaling pathway.[2] The formyl group can participate in condensation reactions with active methylene compounds, leading to the formation of the fused ring system.
The versatility of the formyl group allows for a range of chemical transformations beyond cyclizations. Reductive amination with various primary and secondary amines provides access to a library of substituted aminomethylpyridines, which can be further elaborated into diverse chemical entities. This reaction is a cornerstone of medicinal chemistry for introducing molecular diversity and tailoring the pharmacokinetic and pharmacodynamic properties of lead compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
This protocol details the synthesis of a naphthyridinone core structure, a key intermediate for Akt kinase inhibitors, starting from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[2]
Experimental Workflow:
Caption: Synthesis of a naphthyridinone intermediate.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Phenylacetic acid
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) and phenylacetic acid (1.1 eq) in anhydrous tetrahydrofuran (THF) is added potassium tert-butoxide (3.0 eq) in one portion at room temperature.
-
The resulting mixture is heated to 60°C and stirred for 16 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to afford 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of N-substituted (6-chloro-3-aminopyridin-2-yl)methanamines via reductive amination of the formyl group.
Experimental Workflow:
Caption: Reductive amination workflow.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) and the desired amine (1.1 eq) in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical Properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
| Property | Value |
| CAS Number | 1199557-04-4 |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
Table 2: Representative Reaction Data
| Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| Naphthyridinone Synthesis | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | Phenylacetic acid, K-OtBu | THF | Not explicitly stated in source, typically moderate to good |
| Reductive Amination | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | N-benzyl-(6-chloro-3-(tert-butoxycarbonylamino)pyridin-2-yl)methanamine | Benzylamine, NaBH(OAc)₃ | MeOH/DCM | Typically >70% |
Signaling Pathway Visualization
The kinase inhibitors synthesized from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate often target key signaling pathways involved in cell growth, proliferation, and survival. Below are representations of the JAK-STAT and PI3K/Akt pathways.
Caption: The JAK-STAT signaling pathway.
Caption: The PI3K/Akt signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-oxidation or hydrolysis of the carbamate, and residual solvents. The presence of related pyridine derivatives with different substitution patterns is also a possibility.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification methods for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are column chromatography on silica gel and recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity.
Q3: What is the expected appearance and stability of the purified compound?
A3: Purified tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is typically a solid. Information from commercial suppliers suggests it is a white to off-white solid. Carbamates can be sensitive to heat and extreme pH conditions, which may lead to decomposition. It is advisable to store the purified compound in a cool, dry place.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (mobile phase). | Optimize the eluent system by performing thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes) to achieve better separation. |
| Column overload. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight. | |
| Compound is not Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or Tailing of the Compound Band | The compound may be interacting too strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce strong interactions. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. | |
| Oily Precipitate Forms Instead of Crystals | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of impurities that inhibit crystallization. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used for dissolution. Ensure the solution is cooled sufficiently before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Column Chromatography Protocol
A common method for purifying substituted pyridines is flash column chromatography.[1]
1. Preparation of the Column:
-
Select an appropriate size glass column and pack it with silica gel slurry in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Ensure the packing is uniform and free of air bubbles.
2. Sample Preparation and Loading:
-
Dissolve the crude tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate in Hexanes) to elute the compound.
-
Collect fractions and monitor the elution by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Recrystallization Protocol
Recrystallization can be an effective method for purifying solid compounds.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.
2. Dissolution:
-
Place the crude compound in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Illustrative Purification Outcomes for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
| Purification Method | Mobile Phase / Solvent | Purity (Illustrative) | Yield (Illustrative) |
| Column Chromatography | Ethyl Acetate / Hexanes (Gradient) | >98% | 75% |
| Recrystallization | Ethanol / Water | >99% | 60% |
| Preparative HPLC | Acetonitrile / Water (Gradient) | >99.5% | 45% |
Visualizations
References
Technical Support Center: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, focusing on the common route of Boc protection of 6-chloro-2-formylpyridin-3-amine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | Incomplete reaction: The nucleophilicity of the aminopyridine may be low. | - Increase reaction time and/or temperature.- Add a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Sub-optimal base: The base may be too weak to effectively deprotonate the aminopyridine or neutralize the acid byproduct. | - Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).[1] | |
| Poor quality of starting material: The 6-chloro-2-formylpyridin-3-amine may be impure. | - Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary. | |
| Formation of Multiple Products | Di-Boc protection: The primary amine is protected with two Boc groups. | - Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O), using approximately 1.0-1.1 equivalents.[1] |
| Reaction with the formyl group: The formyl group may undergo side reactions under the reaction conditions. | - Maintain a moderate reaction temperature and avoid overly harsh basic conditions. | |
| Difficult Purification | Presence of unreacted (Boc)₂O: Excess di-tert-butyl dicarbonate can complicate purification. | - During work-up, wash the organic layer with a dilute solution of a nucleophile like aqueous ammonium chloride to quench excess (Boc)₂O. |
| Emulsion during work-up: Formation of a stable emulsion can lead to product loss. | - Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: The most prevalent method is the N-tert-butoxycarbonylation (Boc protection) of 6-chloro-2-formylpyridin-3-amine using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Is a base always necessary for the Boc protection of 6-chloro-2-formylpyridin-3-amine?
A2: While not always strictly required, the use of a base is highly recommended. The reaction generates tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it unreactive. A base, such as triethylamine (TEA), neutralizes this acid and drives the reaction to completion.[1]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the Boc protection reaction, especially for less reactive amines. It reacts with (Boc)₂O to form a more reactive intermediate.
Q4: What are the typical solvents used for this synthesis?
A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. The choice of solvent often depends on the solubility of the starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the product.
Experimental Protocols
Key Experimental Protocol: Boc Protection of 6-chloro-2-formylpyridin-3-amine
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
6-chloro-2-formylpyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-2-formylpyridin-3-amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2-1.5 eq).
-
If using, add a catalytic amount of DMAP (0.05-0.1 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Aminopyridines
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | High | [2][3] |
| 4-Aminopyridine | (Boc)₂O | Acetonitrile | Room Temp. | >95% | [4] |
| Substituted Aminopyridine | (Boc)₂O, TEA, DMAP | Dichloromethane | 0 °C to RT | 92% |
Visualizations
Synthetic Pathway of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Caption: Synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and where do side products typically originate?
The most direct and common synthetic route is the protection of the primary amine of 6-chloro-2-formylpyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2] Side products primarily arise from this N-tert-butoxycarbonylation step, including over-reaction, incomplete reaction, or side reactions involving the reagents.
An alternative, though less common, route involves the formylation of a pre-existing Boc-protected precursor, which can present its own set of challenges such as regioselectivity and side reactions from the formylating agent (e.g., Vilsmeier-Haack reagent).[3][4]
Q2: During the Boc protection step, I've isolated a side product with a mass significantly higher than my target compound. What could it be?
A common side product in the Boc protection of primary amines is the di-Boc protected species , where two Boc groups attach to the same nitrogen atom.[5] This occurs when the reaction conditions are too forcing (e.g., high temperature, excessive Boc₂O, or strong base), leading to the formation of tert-Butyl N-(tert-butoxycarbonyl)-N-(6-chloro-2-formylpyridin-3-yl)carbamate.
Q3: How can the formation of the di-Boc side product be minimized?
To minimize the formation of the di-Boc adduct, consider the following adjustments:
-
Stoichiometry Control : Use a carefully controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically between 1.0 and 1.2 equivalents.
-
Milder Reaction Conditions : Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2]
-
Choice of Base : Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate rather than stronger bases that can facilitate the second addition.[1]
-
Solvent Selection : Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and generally effective.[1]
Q4: My reaction is incomplete, and I have a significant amount of unreacted 6-chloro-2-formylpyridin-3-amine starting material. How can I improve the conversion rate?
Incomplete conversion is a common issue. To drive the reaction to completion:
-
Ensure Anhydrous Conditions : Moisture can hydrolyze the Boc anhydride, rendering it inactive. Ensure all glassware is dry and use anhydrous solvents.
-
Check Reagent Quality : Verify the purity and reactivity of your di-tert-butyl dicarbonate.
-
Increase Reaction Time : Allow the reaction to stir for a longer period at room temperature before assessing completion by TLC or LC-MS.
-
Optimize Base Addition : Ensure at least one equivalent of base is present to neutralize the acid formed during the reaction.[1]
Q5: What are potential side products if the synthesis involves a Vilsmeier-Haack formylation step?
If the synthesis proceeds via formylation of a precursor like tert-butyl (6-chloropyridin-3-yl)carbamate, the Vilsmeier-Haack reaction is a possible method.[3] Potential side products from this reaction include:
-
Diformylation : The Vilsmeier reagent can sometimes lead to diformylation, particularly on activated methyl groups, resulting in malonaldehyde derivatives after hydrolysis.[6]
-
Incomplete Hydrolysis : The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during workup.[4] Incomplete hydrolysis can leave iminium salt impurities.
-
Incorrect Regiochemistry : While the Boc-amino group is an ortho-directing group, formylation could potentially occur at other positions on the pyridine ring, leading to isomeric impurities.
Troubleshooting Guide
| Observation / Symptom | Potential Cause | Recommended Action |
| TLC/LC-MS shows a major spot with M+100 compared to the product. | Formation of the di-Boc protected side product.[5] | Reduce the equivalents of Boc₂O to ~1.1. Run the reaction at a lower temperature (0 °C to RT). Use a milder base like NaHCO₃. |
| Significant amount of starting amine remains after extended reaction time. | 1. Inactive Boc₂O (hydrolyzed).2. Insufficient base.3. Reaction temperature is too low. | 1. Use fresh Boc₂O and anhydrous solvents.2. Ensure at least 1 equivalent of base (e.g., TEA) is used.3. Allow the reaction to warm to room temperature and stir for 4-12 hours. |
| Product degradation is observed during workup or purification. | The Boc group is labile to strong acids.[7] | Avoid acidic conditions during workup. Use a neutral or mildly basic aqueous wash (e.g., saturated NaHCO₃ solution). Use neutral or deactivated silica gel for chromatography if necessary. |
| Presence of a side product with a mass corresponding to a urea derivative. | Formation of an isocyanate intermediate from the breakdown of Boc anhydride or related reagents, which then reacts with the starting amine.[8] | This is less common but can occur at elevated temperatures. Maintain a controlled, lower reaction temperature. |
Summary of Potential Side Products
The following table summarizes the key potential side products during the final Boc-protection step.
| Side Product Name | Structure | Expected Mass (M+H)⁺ | Mitigation Strategy |
| Di-Boc Adduct | tert-Butyl N-(tert-butoxycarbonyl)-N-(6-chloro-2-formylpyridin-3-yl)carbamate | 357.1 g/mol | Use ~1.1 eq. of Boc₂O, lower reaction temperature, milder base. |
| Unreacted Starting Material | 6-chloro-2-formylpyridin-3-amine | 157.0 g/mol | Use fresh Boc₂O, ensure anhydrous conditions, sufficient base and reaction time. |
| Hydrolyzed Boc Anhydride Product | tert-Butanol and CO₂ | - | Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol: N-tert-butoxycarbonylation of 6-chloro-2-formylpyridin-3-amine
This protocol is a general guideline and may require optimization.
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-2-formylpyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition : Add triethylamine (TEA) (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.
-
Boc₂O Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of the same anhydrous solvent. Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Visualizations
Caption: Synthetic pathway for the target compound and the formation of a common di-Boc side product.
Caption: A troubleshooting workflow for identifying common impurities based on mass spectrometry data.
References
- 1. jk-sci.com [jk-sci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in different solvents.
Welcome to the technical support center for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general stability profile of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: The stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc-carbamates are stable under basic and nucleophilic conditions but are sensitive to acidic environments, which can cause deprotection.[1] The pyridine ring, chloro, and formyl functional groups may also influence reactivity under specific conditions.
Q2: I am observing degradation of my compound in an acidic mobile phase during HPLC analysis. How can I prevent this?
A2: Degradation in an acidic mobile phase is likely due to the cleavage of the Boc group. To mitigate this, consider the following:
-
Use a less acidic mobile phase: If your separation allows, increase the pH of the mobile phase.
-
Lower the temperature: Running the HPLC at a lower temperature can reduce the rate of degradation.
-
Minimize analysis time: Use a shorter run time if possible.
-
Alternative analytical techniques: If the degradation is unavoidable, consider using analytical techniques that do not require acidic conditions, if applicable to your research needs.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: Yes, protic solvents such as methanol and ethanol can generally be used. Boc-protected amines are typically stable in alcoholic solvents at room temperature.[2] However, in the presence of acid catalysts, these solvents can participate in the deprotection reaction.[3]
Q4: My compound appears to be degrading during storage in solution. What are the recommended storage conditions?
A4: For optimal stability in solution, it is recommended to:
-
Use aprotic solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for storage.
-
Store at low temperatures: Storing solutions at -20°C or -80°C will significantly slow down potential degradation.
-
Protect from light: While there is no specific data on the photosensitivity of this compound, it is good practice to store solutions in amber vials or protected from light, as is common in forced degradation studies.[4]
-
Use anhydrous conditions: Moisture can contribute to hydrolysis, especially under acidic or basic conditions. Using anhydrous solvents and storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.
Q5: I need to perform a reaction under basic conditions. Will the Boc group be stable?
A5: The Boc protecting group is generally stable under a wide range of basic conditions, including treatment with amines (like triethylamine), hydroxides, and carbonates at room temperature.[1][5] Therefore, you can likely perform reactions under basic conditions without significant cleavage of the Boc group.
Stability Data Summary
| Solvent Class | Examples | Expected Stability at Room Temperature | Notes |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Generally stable. Recommended for storage and reactions not involving strong acids. |
| Aprotic Nonpolar | Dichloromethane (DCM), Toluene, Hexanes | High | Stable. DCM is a common solvent for reactions and purification. |
| Protic Polar | Methanol, Ethanol, Water | Moderate to High | Generally stable, but caution is advised in the presence of acids, which can catalyze deprotection.[3][6] |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solvents | Low | Rapid deprotection is expected. These conditions are used for the intentional removal of the Boc group.[6][7] |
| Basic (Aqueous) | Aqueous Sodium Bicarbonate, Aqueous Sodium Hydroxide | High | The Boc group is resistant to cleavage under basic conditions.[1] |
Experimental Protocols
To assess the stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in your specific experimental context, a forced degradation study is recommended.[4][8]
Objective: To determine the degradation profile of the compound under various stress conditions.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.[4]
-
Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light.
-
-
Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Quench the reactions if necessary (e.g., neutralize the acid and base samples).
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[4]
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.
-
Identify and characterize any significant degradation products.
-
Visualized Workflows
Logical Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability via forced degradation.
This guide provides a foundational understanding of the stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and practical steps for its handling and analysis. For critical applications, it is always recommended to perform specific stability studies under your experimental conditions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pharmtech.com [pharmtech.com]
Overcoming solubility issues with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: Based on the solubility profile of structurally similar compounds, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is expected to have high solubility in chlorinated solvents such as dichloromethane (DCM) and moderate solubility in alcohols like ethanol and methanol. For reactions, anhydrous solvents are recommended.
Q2: My compound is not dissolving completely. What steps can I take?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Solvent Volume: Gradually add more solvent until the compound fully dissolves.
-
Gentle Heating: Warm the mixture gently (e.g., to 30-40°C) with stirring. Avoid excessive heat to prevent potential degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.
-
Co-solvent System: If using a less effective solvent, consider adding a small amount of a co-solvent in which the compound is highly soluble (e.g., adding a small amount of DCM to an ethanol suspension).
Q3: Is tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate stable under heating?
A3: While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. Carbamates, in general, can be susceptible to thermal decomposition. It is advisable to monitor for any color change or degradation by thin-layer chromatography (TLC) if heating is applied for an extended period.
Q4: Can I use an aqueous solution to dissolve this compound?
A4: This compound is expected to have very low solubility in water. For reactions requiring aqueous conditions, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, and then slowly add the aqueous medium to the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Oiling Out | The solvent is not optimal, or the solution is supersaturated. | Add a co-solvent in which the compound is more soluble (e.g., a small amount of DCM). Alternatively, gently warm the solution while stirring to encourage dissolution. |
| Precipitation Upon Cooling | The compound has low solubility at room temperature in the chosen solvent. | If the subsequent reaction can be performed at a slightly elevated temperature, maintain the temperature of the solution. Otherwise, consider using a different solvent with higher solubility at room temperature. |
| Incomplete Reaction | The starting material was not fully dissolved, leading to a heterogeneous reaction mixture. | Ensure the compound is fully dissolved before adding other reagents. Use the troubleshooting steps for dissolution mentioned in the FAQs. |
| Degradation of Compound | Excessive heating or prolonged exposure to acidic/basic conditions. | Use minimal necessary heat for dissolution. If the reaction requires acidic or basic conditions, consider adding the reagents at a lower temperature and then slowly warming to the desired reaction temperature. |
Data Presentation
Estimated Solubility of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
| Solvent | Estimated Solubility (mg/mL) |
| Dichloromethane (DCM) | > 50 |
| Chloroform | > 50 |
| Tetrahydrofuran (THF) | 20 - 30 |
| Ethyl Acetate | 15 - 25 |
| Ethanol | 15 - 20 |
| Methanol | 10 - 15 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Water | < 0.1 |
Note: These are estimated values based on the solubility of structurally similar compounds. Actual solubility may vary.
Experimental Protocols
Key Experiment: Reductive Amination for the Synthesis of a Kinase Inhibitor Scaffold
This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Primary amine (e.g., aniline or a substituted aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1 equivalent).
-
Dissolve the starting material in anhydrous DCM (approximately 10-15 mL per gram of starting material).
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: Overview of the ALK signaling pathway.
Experimental Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Optimizing reaction conditions for synthesizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc protection reaction of 3-amino-6-chloropicolinaldehyde is sluggish or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete reactions are common when dealing with aminopyridines bearing electron-withdrawing groups. Here are several factors to consider and troubleshoot:
-
Low Nucleophilicity of the Amine: The chlorine and formyl groups on the pyridine ring decrease the nucleophilicity of the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture to 40-50°C can enhance the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.
-
Solution 2: Employ a Catalyst. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, use DMAP judiciously as it can promote the formation of byproducts.
-
Solution 3: Alternative Solvent. Consider using a more polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to improve the solubility of the starting material and facilitate the reaction. A patent describing a similar transformation successfully utilized DCM.[1]
-
-
Inadequate Base: The choice and amount of base are critical for an efficient reaction.
-
Solution: Use a Non-Nucleophilic Organic Base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Ensure at least a stoichiometric amount, or a slight excess, is used to neutralize the in situ generated acid and drive the reaction to completion. A successful protocol for a similar substrate used TEA.[1]
-
-
Poor Quality Reagents: The purity of starting materials and reagents is paramount.
-
Solution: Reagent Quality Check. Ensure the 3-amino-6-chloropicolinaldehyde is pure and the Boc₂O has not hydrolyzed. Use freshly opened or properly stored reagents.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions in Boc protection include:
-
Di-Boc Protected Product: Primary amines can sometimes react with two molecules of Boc₂O, especially under forcing conditions or with a large excess of the protecting group.
-
Solution: Stoichiometric Control. Use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents). Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.
-
-
Urea Formation: The isocyanate impurity in Boc₂O or generated in situ can react with the starting amine to form a urea byproduct.
-
Solution: High-Purity Reagents. Use high-purity Boc₂O. Running the reaction at a lower temperature can also minimize the formation of isocyanate.
-
Q3: The work-up and purification of the product are challenging. Are there any specific recommendations?
A3: The aldehyde functionality in the target molecule can be sensitive to certain conditions.
-
Work-up:
-
Aqueous Wash: During the aqueous work-up, use a mild acidic wash (e.g., saturated ammonium chloride solution) followed by a saturated sodium bicarbonate wash to remove the base and other water-soluble impurities. Avoid strong acids or bases that could potentially react with the aldehyde.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
-
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Experimental Protocols
The following is a recommended starting protocol for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on a patented procedure for a similar substrate.[1] Optimization may be required based on your specific experimental setup and observations.
Materials:
-
3-amino-6-chloropicolinaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-amino-6-chloropicolinaldehyde (1.0 eq) in dichloromethane (DCM), add EDCI (3.0 eq), HOBt (0.1 eq), and TEA (3.0 eq).
-
To this stirring mixture, add Boc₂O (2.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the reported reaction conditions for the Boc protection of a similar aminopyridine substrate, which can serve as a starting point for optimization.[1]
| Parameter | Condition |
| Starting Material | 3-Aminopyridine |
| Reagents | Boc₂O, EDCI, HOBt, TEA |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Challenges in the formylation step of pyridine rings.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the formylation of pyridine rings.
Troubleshooting Guide
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Q1: I am attempting a Vilsmeier-Haack formylation of my substituted pyridine, but I am getting very low to no product yield. What are the common causes and how can I fix this?
A1: Low or no yield in a Vilsmeier-Haack reaction on a pyridine ring is a frequent issue, often stemming from the electron-deficient nature of the pyridine nucleus, which makes it less reactive towards electrophilic substitution.
Potential Causes and Solutions:
-
Pyridine Ring Deactivation: The pyridine nitrogen acts as a sink for electron density, deactivating the ring towards electrophiles like the Vilsmeier reagent (chloromethyleniminium ion). This effect is exacerbated by electron-withdrawing groups (EWGs) on the ring.
-
Solution: If your pyridine has strong EWGs, consider switching to a different formylation method that is more suitable for electron-poor systems, such as metal-catalyzed formylation or a lithiation-formylation sequence.
-
-
Insufficient Activation of the Vilsmeier Reagent: The reaction of DMF with an activating agent (e.g., POCl₃, SOCl₂) forms the electrophilic Vilsmeier reagent. Incomplete formation can lead to poor conversion.
-
Solution: Ensure your DMF is anhydrous and of high purity. Add the activating agent (e.g., POCl₃) slowly at a low temperature (e.g., 0 °C) before introducing the pyridine substrate.
-
-
Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed, but excessively high temperatures can lead to decomposition of the starting material or product.
-
Solution: The optimal temperature is substrate-dependent. A typical starting point is 80-100 °C. If you see no reaction, consider incrementally increasing the temperature. If you observe decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Steric Hindrance: Bulky substituents near the desired formylation site can prevent the Vilsmeier reagent from approaching.
-
Solution: If you suspect steric hindrance is the issue, you may need to consider a different synthetic route or a smaller formylating agent if available.
-
Issue 2: Poor Regioselectivity
Q2: My formylation reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in pyridine formylation is a significant challenge due to the complex interplay of electronic and steric effects. The preferred position of attack depends on both the reaction conditions and the directing influence of substituents.
Strategies for Controlling Regioselectivity:
-
Leverage Directing Groups: The position of existing substituents on the pyridine ring is the primary determinant of regioselectivity.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups typically direct formylation to the ortho or para positions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups direct towards the meta position.
-
Halogens can direct ortho or para, but their electronic and steric effects must be considered.
-
-
Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving high regioselectivity. A directing group (e.g., -OMe, -CONR₂) coordinates to an organolithium reagent (like n-BuLi or LDA), leading to deprotonation at the adjacent ortho position. Quenching the resulting lithiated species with a formylating agent (like DMF) introduces the aldehyde group at that specific position.
-
Choice of Formylation Method: Different methods can favor different isomers.
-
Vilsmeier-Haack: Generally favors attack at the 3-position (β-position) unless a strong activating group directs it elsewhere.
-
Metal-Catalyzed Reactions: The choice of ligand and metal center can influence which position is favored.
-
Frequently Asked Questions (FAQs)
Q3: Why is the formylation of pyridine more difficult than the formylation of benzene?
A3: The difficulty arises from the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it "electron-deficient." This deactivates the ring towards electrophilic aromatic substitution reactions, such as formylation, which proceed much more readily on electron-rich rings like benzene. Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring.
Q4: What are the main alternatives to the Vilsmeier-Haack reaction for pyridine formylation?
A4: When the Vilsmeier-Haack reaction is unsuitable, several other methods can be employed. The choice depends on the specific pyridine substrate and the desired regioselectivity.
| Method | Description | Best Suited For |
| Lithiation-Formylation | Involves deprotonation of the pyridine ring using a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophilic formylating agent like DMF. | Pyridines with acidic protons or those amenable to Directed ortho-Metalation (DoM). Offers excellent regiocontrol. |
| Metal-Catalyzed Formylation | Uses a transition metal catalyst (e.g., Palladium, Rhodium) to facilitate C-H activation and subsequent formylation, often using syngas (CO/H₂) or a CO source. | Can be effective for a wide range of substituted pyridines, especially when other methods fail. Can offer different regioselectivity. |
| Reimer-Tiemann Reaction | Involves reacting a hydroxypyridine with chloroform in the presence of a strong base. | Limited to hydroxypyridines (pyridinols). |
| Duff Reaction | The reaction of a highly activated pyridine (e.g., with multiple electron-donating groups) with hexamethylenetetramine. | Highly activated pyridine systems. |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation and Formylation
Materials:
-
Substituted Pyridine (with a directing group)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., 1.1 equivalents of n-BuLi) dropwise to the solution, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for the time required to ensure complete deprotonation (e.g., 1-2 hours).
-
Add anhydrous DMF (e.g., 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Visual Guides
Caption: Troubleshooting workflow for failed pyridine formylation reactions.
Caption: Decision tree for selecting a suitable pyridine formylation method.
Technical Support Center: Deprotection of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of the Boc group from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate to yield 3-amino-6-chloropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting this specific substrate?
A1: The main challenges arise from the molecular structure:
-
Acid-Sensitive Formyl Group: The aldehyde (formyl) group is susceptible to side reactions under strongly acidic conditions, such as acetal formation if an alcohol is used as a solvent.
-
Electron-Deficient Pyridine Ring: The presence of two electron-withdrawing groups (chloro and formyl) and the pyridine nitrogen can influence the reactivity of the Boc group.[1] While electron-withdrawing groups can sometimes accelerate N-Boc deprotection, the overall electronic nature of the heterocyclic system is a key consideration.[1]
-
Basic Pyridine Nitrogen: The pyridine nitrogen can be protonated by the acid, effectively reducing the acid concentration available for cleaving the Boc group. This may necessitate using a larger excess of acid.[2]
Q2: Which deprotection methods are generally recommended?
A2: Acid-catalyzed hydrolysis is the most common method for Boc deprotection.[3] For this substrate, the preferred methods involve anhydrous acidic conditions to prevent side reactions with the formyl group. Common choices include:
-
HCl in an aprotic solvent (e.g., 1,4-dioxane, ethyl acetate, or dichloromethane).[4][5]
-
Milder Reagents like oxalyl chloride in methanol have been reported for various substrates, but the use of methanol requires careful monitoring due to the potential for acetal formation.[1][8]
Q3: How can I monitor the reaction progress effectively?
A3: The progress of the deprotection can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar amine product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitatively tracking the consumption of the starting material and the formation of the product, while also identifying any side products by their mass.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.5 ppm.[4]
Troubleshooting Guide
Problem 1: Incomplete or Slow Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
| Possible Cause | Solution | Considerations |
| Insufficient Acid | Increase the equivalents of acid. The pyridine nitrogen consumes one equivalent of acid before catalysis can occur. | Use at least 2-3 equivalents of acid. For HCl in dioxane, using a 4M solution is standard.[4] |
| Low Temperature | Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C). | Higher temperatures can increase the rate of side reactions. Monitor the reaction closely.[4] |
| Short Reaction Time | Extend the reaction time and monitor periodically by TLC or LC-MS until the starting material is consumed. | Typical reaction times are 1-4 hours, but sterically hindered or electronically deactivated substrates may require longer.[4][8] |
| Reagent Degradation | Use a fresh bottle of acid (e.g., TFA) or a freshly prepared solution of HCl in dioxane. | Anhydrous acid solutions can absorb atmospheric moisture, reducing their efficacy.[9] |
| Poor Solubility | If the substrate is not fully dissolved, consider a co-solvent or a different solvent system (e.g., DCM instead of dioxane). | Ensure the reaction mixture is homogeneous for efficient reaction.[9] |
Problem 2: Formation of Side Products
Symptoms: New spots appear on TLC, or unexpected masses are detected by LC-MS.
| Possible Cause | Side Product | Solution |
| Use of Alcohol Solvent | Acetal or Hemiacetal | Use an aprotic solvent like 1,4-dioxane, DCM, or ethyl acetate instead of methanol or ethanol.[7] |
| Reaction with t-Butyl Cation | tert-Butylation of the product amine or other nucleophiles | Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[7][10] |
| Degradation of Product | Unidentified impurities | The resulting amino-aldehyde may be unstable. Ensure a prompt and mild workup, and consider purification at low temperatures. |
Experimental Protocols
Protocol 1: Deprotection using HCl in 1,4-Dioxane
This is a standard and reliable method that avoids alcohol-related side reactions.
-
Dissolution: Dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: At 0 °C, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether, collected by filtration, and washed with cold ether.[6]
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent and neutralize carefully with a mild base (e.g., saturated aq. NaHCO₃) during an extractive work-up.[4]
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This method is effective but requires careful handling of the corrosive TFA.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[7][11]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is obtained as the TFA salt.[6]
Visual Guides
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting common issues.
Caption: Desired deprotection vs. a potential side reaction.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining an inert atmosphere and refrigeration at 2-8°C is recommended. Keep it away from incompatible substances such as strong oxidizing agents.
Q2: What are the primary safety precautions when handling this compound?
A2: It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable under typical reaction conditions?
A3: The Boc group is generally stable under basic, nucleophilic, and reductive conditions.[2][3] However, it is labile to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] Care should be taken during acidic workups or purifications to avoid unintentional deprotection.
Q4: What are the common applications of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in research?
A4: This compound is a valuable building block in medicinal chemistry and organic synthesis. Its functional groups—a reactive aldehyde, a protected amine, and a substituted pyridine ring—allow for its use in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates.
Storage and Handling Data
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C (Refrigerated) | For long-term stability. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent degradation from air and moisture. |
| Container | Tightly sealed, light-resistant | To protect from light and contamination. |
| Incompatible Materials | Strong oxidizing agents | Avoid co-storage with these substances.[5] |
| Handling Area | Well-ventilated fume hood | To minimize inhalation exposure. |
| Personal Protective Equipment | Gloves, safety goggles, lab coat | To prevent skin and eye contact.[1] |
Experimental Protocols
Key Experiment: Reductive Amination
This protocol details a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (AcOH), glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Imine Formation: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guides
Troubleshooting Reductive Amination
| Issue | Possible Cause | Suggested Solution |
| No or Low Product Formation | 1. Incomplete Imine Formation: The aldehyde may be unreactive, or the amine may be sterically hindered. | 1a. Increase the reaction time for imine formation. 1b. Gently heat the reaction mixture (e.g., to 40°C) during imine formation. 1c. Use a different acid catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄), to activate the aldehyde. |
| 2. Inactive Reducing Agent: Sodium triacetoxyborohydride may have degraded due to moisture. | 2a. Use a freshly opened bottle of the reducing agent. 2b. Consider using an alternative reducing agent like sodium cyanoborohydride (NaBH₃CN). | |
| Presence of Unreacted Starting Material (Aldehyde) | 1. Insufficient Amine: The amine may be volatile or have been added in a substoichiometric amount. | 1a. Use a slight excess of the amine (1.2-1.5 eq). |
| 2. Incomplete Reaction: The reaction may not have reached completion. | 2a. Extend the reaction time. 2b. Add an additional portion of the reducing agent. | |
| Formation of Side Products | 1. Boc Deprotection: The acidic workup or purification conditions may have cleaved the Boc group. | 1a. Use a milder acidic wash during workup (e.g., dilute citric acid) followed by a bicarbonate wash. 1b. Avoid highly acidic conditions during column chromatography; consider using a neutral or slightly basic eluent system if compatible with the product. |
| 2. Over-alkylation of the Amine: If a primary amine is used, dialkylation can occur. | 2a. Use the amine as the limiting reagent or perform a stepwise reaction. | |
| 3. Aldehyde Self-Condensation: Under basic conditions, the aldehyde can undergo side reactions. | 3a. Ensure the reaction conditions remain neutral or slightly acidic. Avoid adding a strong base. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities. | 1a. Optimize the eluent system for column chromatography by trying different solvent mixtures. 1b. Consider alternative purification techniques such as preparative HPLC or crystallization.[5] |
| 2. Product is a Salt: If an acidic workup was used without neutralization, the product may be an amine salt with altered solubility and chromatographic behavior. | 2a. Ensure the crude product is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before purification. |
Visualizations
References
Technical Support Center: Stability and Handling of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this versatile building block during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?
A1: The decomposition of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily linked to the lability of the tert-butoxycarbonyl (Boc) protecting group. The key factors that can induce decomposition are:
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which is the most common cause of its removal.[1][2][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[2][3] Even milder acidic conditions or the presence of Lewis acids can lead to deprotection.[3][4]
-
Elevated Temperatures: Although generally more stable to heat than acid, the Boc group can undergo thermal decomposition at high temperatures.[5][6] The exact temperature for significant decomposition depends on the solvent and the presence of other reagents.
-
Strongly Electrophilic Reagents: While the Boc group is generally stable to many electrophiles, very strong electrophiles may react with the carbamate functionality.[1]
Q2: Under what conditions is the Boc group on this molecule generally stable?
A2: The Boc protecting group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is generally stable under the following conditions:
-
Basic Conditions: The Boc group is robust in the presence of most bases, both organic and inorganic.[1][7] This makes it orthogonal to base-labile protecting groups like Fmoc.[1][2]
-
Nucleophilic Conditions: It is stable towards a wide range of nucleophiles.[1][8]
-
Reductive Conditions: The Boc group is typically stable to common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd).[2][4]
-
Oxidative Conditions: It is resistant to many common oxidizing agents.[1]
Q3: How do the substituents on the pyridine ring affect the stability of the Boc group?
A3: The 6-chloro and 2-formyl groups are electron-withdrawing, which can influence the stability of the Boc group. Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton of the carbamate, potentially making the Boc group more susceptible to cleavage under certain conditions. However, the primary mode of decomposition remains acid-catalyzed cleavage. The pyridine nitrogen itself can be protonated under acidic conditions, which would further enhance the electron-withdrawing nature of the ring and potentially facilitate Boc group removal.[2]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of 3-amino-6-chloro-2-formylpyridine, indicating loss of the Boc group.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Reagents or Byproducts | Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary, consider using a milder acid or a buffered system. For workups, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any adventitious acid.[2][3] |
| Lewis Acid Catalysis | If a Lewis acid is part of the reaction, it may be cleaving the Boc group.[4] Consider using a less reactive Lewis acid or explore alternative catalysts. Protecting the pyridine nitrogen with a suitable group might also be an option if it doesn't interfere with the desired reaction. |
| Elevated Reaction Temperature | High temperatures can lead to thermal cleavage of the Boc group.[5] If possible, run the reaction at a lower temperature for a longer duration. Screen different solvents that may allow for lower reaction temperatures. |
| Acidic Chromatography Conditions | Standard silica gel can be slightly acidic and may cause deprotection during purification. To mitigate this, neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent, or use neutral alumina for chromatography.[9] |
Issue 2: Side Reactions Involving the Formyl Group
Symptom: Formation of unexpected byproducts, suggesting the formyl group has reacted. This could include aldol condensation products, acetals, or over-oxidation/reduction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aldol Condensation | Under basic conditions, the formyl group can undergo self-condensation or react with other enolizable ketones or aldehydes.[10] To avoid this, add the base slowly at a low temperature. If possible, use a non-nucleophilic base. |
| Acetal Formation | In the presence of alcohols and an acid catalyst, the formyl group can form an acetal. If the reaction is not intended to form an acetal, ensure that alcoholic solvents are dry and avoid acidic conditions. If acetal formation is desired, it can serve as a protective strategy for the aldehyde. |
| Oxidation or Reduction | The formyl group is susceptible to both oxidation (to a carboxylic acid) and reduction (to an alcohol). Avoid strong oxidizing or reducing agents if the aldehyde functionality needs to be preserved. If a reduction or oxidation at another site is necessary, protect the formyl group as an acetal. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a boronic acid, with precautions to prevent decomposition.
Materials:
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina or triethylamine-treated silica gel.
Visualizations
Caption: Potential decomposition pathways.
Caption: General experimental workflow.
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates like tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, supported by experimental data and detailed methodologies.
The structural integrity and purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, directly impacts the quality and safety of the final active pharmaceutical ingredient (API). A suite of analytical techniques is essential to confirm its identity, quantify its purity, and identify any potential impurities. This guide focuses on the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural confirmation, or impurity identification. The following table summarizes the key performance parameters of the most common analytical methods for the characterization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Purity determination and quantification of impurities | Definitive structural elucidation and quantification (qNMR) | Molecular weight determination and structural information via fragmentation | Identification of functional groups |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 mg/mL (for routine structural analysis) | ng to pg range | mg range |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.5 - 5 mg/mL (for routine structural analysis) | pg to fg range | mg range |
| Linearity | Excellent (R² > 0.999) over a defined concentration range | Excellent for qNMR with an internal standard | Good, but can be affected by matrix effects | Not typically used for quantification |
| Accuracy | High (typically 98-102%) | High for qNMR (primary method) | High with appropriate calibration | Not applicable |
| Precision (%RSD) | < 2% | < 1% for qNMR | < 5% | Not applicable |
| Sample Throughput | High | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative analysis of the main component and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard or by using relative response factors. Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, LOD, and LOQ.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
-
Expected ¹H NMR Signals: The spectrum is expected to show signals for the tert-butyl protons (singlet, ~1.5 ppm), the aromatic protons on the pyridine ring (doublets, ~7-9 ppm), the aldehyde proton (singlet, ~10 ppm), and the carbamate NH proton (broad singlet).[4]
-
Expected ¹³C NMR Signals: The spectrum will show distinct signals for the carbons of the tert-butyl group, the pyridine ring, the formyl group, and the carbamate carbonyl.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
MS provides crucial information about the molecular weight and can aid in structural elucidation through the analysis of fragmentation patterns.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive ESI is generally suitable for this compound.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Infusion: The sample solution (prepared as for HPLC) can be directly infused or injected into the LC-MS system.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. The expected [M+H]⁺ ion for C₁₁H₁₃ClN₂O₃ is m/z 257.06.[5] Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data for structural confirmation.
-
Expected Fragmentation: Common fragmentation pathways for tert-butyl carbamates include the loss of the tert-butyl group or isobutylene. Fragmentation of the pyridine ring will also be observed.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H stretch (carbamate): ~3300-3400 cm⁻¹
-
C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹
-
C=O stretch (aldehyde): ~1700-1720 cm⁻¹
-
C=O stretch (carbamate): ~1680-1700 cm⁻¹
-
C=N and C=C stretch (pyridine ring): ~1400-1600 cm⁻¹
-
C-O stretch (carbamate): ~1200-1300 cm⁻¹
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Caption: Workflow for the comprehensive characterization of the target compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. instanano.com [instanano.com]
Interpreting the ¹H NMR Spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from its structural analogs. This analysis serves as a valuable tool for researchers in the synthesis and characterization of related heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is summarized in the table below. The chemical shifts (δ), multiplicities, and integration values are estimated based on the electronic environment of each proton. These predictions are benchmarked against the known spectral data of its regioisomer, tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate, and other substituted pyridines.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (-C(CH₃)₃) | ~1.55 | Singlet (s) | 9H |
| Pyridine H-5 | ~7.50 | Doublet (d) | 1H |
| Pyridine H-4 | ~8.30 | Doublet (d) | 1H |
| Aldehyde (-CHO) | ~10.20 | Singlet (s) | 1H |
| Amine (-NH) | ~9.80 | Singlet (s) | 1H |
Comparative Analysis with Structural Analogs
To substantiate the predicted spectral data, a comparison with structurally related molecules is essential. The following table presents the available ¹H NMR data for a key regioisomer, providing a basis for understanding the influence of substituent positions on the chemical shifts of the pyridine ring protons.
| Compound | Pyridine H-4 Chemical Shift (δ, ppm) | Pyridine H-5 Chemical Shift (δ, ppm) | Reference |
| tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | 8.05 (d) | 7.95 (d) | [1] |
The variation in chemical shifts between the target compound and its regioisomer can be attributed to the differing positions of the formyl and carbamate groups, which exert distinct electronic effects on the pyridine ring protons.
Experimental Protocols
Acquisition of a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Employ a standard pulse sequence, such as a simple pulse-acquire sequence.
-
Optimize the spectral width to encompass all expected proton signals.
-
Utilize an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Logical Relationships of Proton Signals
The connectivity and spatial relationships between the protons in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can be visualized through a signaling pathway diagram. This diagram illustrates the expected couplings between adjacent protons on the pyridine ring.
References
A Comparative Guide to the 13C NMR Analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate against experimentally determined data for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and quality control of this and similar molecules.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and compares them with experimental data for relevant structural analogs. The predicted data was generated using a consensus from multiple online NMR prediction tools.
| Carbon Atom | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (Predicted) | 6-Chloropyridin-3-amine (Experimental) [1] | 2-Formylpyridine (Experimental) | Di-tert-butyl dicarbonate (Experimental) |
| C=O (carbamate) | ~152.8 ppm | - | - | ~152.5 ppm |
| C=O (aldehyde) | ~190.5 ppm | - | ~193.4 ppm | - |
| C2 (pyridine) | ~150.1 ppm | 139.8 ppm | 152.8 ppm | - |
| C3 (pyridine) | ~128.5 ppm | 138.1 ppm | 120.8 ppm | - |
| C4 (pyridine) | ~138.2 ppm | 124.2 ppm | 137.0 ppm | - |
| C5 (pyridine) | ~118.9 ppm | 124.6 ppm | 127.8 ppm | - |
| C6 (pyridine) | ~155.4 ppm | 141.2 ppm | 150.1 ppm | - |
| C(CH3)3 | ~82.1 ppm | - | - | ~84.5 ppm |
| CH3 | ~28.1 ppm | - | - | ~27.6 ppm |
Note: Predicted values are estimates and may differ from experimental results. Experimental data for comparison compounds were obtained from publicly available spectral databases.
Discussion of Spectral Data
The predicted 13C NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate shows distinct signals for the carbonyl carbons of the carbamate and aldehyde groups at approximately 152.8 ppm and 190.5 ppm, respectively. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the chloro, formyl, and carbamate substituents. The quaternary carbon of the tert-butyl group is expected around 82.1 ppm, with the methyl carbons appearing at approximately 28.1 ppm.
Comparison with the experimental data of the analogs provides valuable insights:
-
6-Chloropyridin-3-amine: The chemical shifts of the pyridine ring in the target molecule are significantly different due to the presence of the formyl and Boc groups, which alter the electronic environment of the ring.
-
2-Formylpyridine: The aldehyde carbonyl signal in the target compound is in a similar region to that of 2-formylpyridine. The pyridine carbon signals differ due to the additional substituents.
-
Di-tert-butyl dicarbonate: The carbamate carbonyl and the tert-butyl group carbons in the target molecule show chemical shifts comparable to those in di-tert-butyl dicarbonate, a common Boc-protecting reagent.
Experimental Protocol for 13C NMR Analysis
This section details a general protocol for acquiring a 13C NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
1. Sample Preparation:
- Weigh approximately 20-30 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent may depend on the sample's solubility.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
- Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
- Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
- Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
- Set an appropriate acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2-5 seconds). A longer relaxation delay is necessary for accurate integration of quaternary carbons.
- The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
- Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio if necessary.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum by setting the TMS signal to 0.0 ppm.
- Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR unless specific acquisition parameters are used.
- Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted data and known substituent effects.
13C NMR Analysis Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of an organic compound.
Caption: Workflow for 13C NMR analysis.
References
Mass Spectrometry Analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide
This guide provides a detailed comparison of the mass spectrometry analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its positional isomer, tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to aid in the characterization of these compounds.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate characterization of this molecule and its isomers is crucial for ensuring the quality and purity of final products. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. This guide focuses on the expected fragmentation patterns under Electrospray Ionization (ESI) mass spectrometry.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) and other common adducts for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and a key positional isomer. This data is essential for initial identification and confirmation of the target compound in a sample.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C₁₁H₁₃ClN₂O₃[1] | 256.68[1] | 256.06147[1] | 257.06874 | 279.05068 | 255.05418 |
| tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | C₁₁H₁₃ClN₂O₃[2] | 256.68[2] | 256.06146 | 257.06874 | 279.05068 | 255.05418 |
Proposed ESI-MS/MS Fragmentation Pattern
-
Loss of Isobutylene: A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group is the neutral loss of isobutylene (C₄H₈, 56 Da). This occurs through a McLafferty-type rearrangement[1].
-
Loss of the tert-Butyl Group: Cleavage of the C-O bond can result in the loss of the tert-butyl cation (C₄H₉⁺, 57 Da).
-
Loss of the Entire Boc Group: The complete loss of the Boc group (C₅H₉O₂, 101 Da) is also a common fragmentation pathway.
-
Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO₂, 44 Da).
The table below outlines the predicted major fragment ions for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 257.07 | 201.05 | 56 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 257.07 | 157.06 | 100 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 201.05 | 157.06 | 44 | [M+H - C₄H₈ - CO₂]⁺ (Loss of isobutylene and carbon dioxide) |
Experimental Protocols
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution[3][4].
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent appropriate for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode[3][4].
-
Sample Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
The following are general starting parameters for ESI-MS analysis. Optimization may be required for specific instrumentation.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V (Optimize for minimal in-source fragmentation) |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Desolvation Temp. | 350 - 450 °C |
| Mass Range | m/z 50 - 500 |
| Collision Energy (for MS/MS) | 10 - 30 eV (Ramp for comprehensive fragmentation) |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
References
A Comparative Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Other Formylpyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Formylpyridine derivatives are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Their unique electronic properties and amenability to a wide range of chemical transformations make them valuable scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and other closely related formylpyridine derivatives, with a focus on their application as intermediates in the synthesis of kinase inhibitors.
Physicochemical Properties and Structural Comparison
The seemingly subtle variations in the substitution pattern on the pyridine ring can significantly impact the physicochemical properties and reactivity of formylpyridine derivatives. The table below presents a comparison of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with other representative formylpyridine derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C₁₁H₁₃ClN₂O₃ | 256.69 | 6-Chloro, 2-Formyl, 3-(Boc-amino) |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | C₁₁H₁₃ClN₂O₃ | 256.69 | 2-Chloro, 3-Formyl, 4-(Boc-amino) |
| tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | C₁₁H₁₃FN₂O₃ | 242.23 | 6-Fluoro, 4-Formyl, 3-(Boc-amino) |
| tert-Butyl (3-formylpyridin-2-yl)carbamate | C₁₁H₁₄N₂O₃ | 222.24 | 3-Formyl, 2-(Boc-amino) |
Reactivity and Application in Synthesis
The formyl group at the C2 or C4 position of the pyridine ring is a key functional handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The presence and position of other substituents, such as halogens and the Boc-protected amine, modulate the reactivity of the formyl group and the pyridine ring itself.
For instance, the chlorine atom in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate acts as an electron-withdrawing group, which can influence the electrophilicity of the formyl carbon. The tert-butoxycarbonyl (Boc) protecting group on the amino substituent is crucial for multi-step syntheses, as it is stable under a variety of reaction conditions and can be readily removed with mild acids.
These derivatives are frequently employed as key intermediates in the synthesis of kinase inhibitors. The pyridine scaffold is a common feature in many approved kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding pocket.[1]
Biological Activity: A Focus on Kinase Inhibition
| Compound Class/Reference Example | Target Kinase(s) | IC₅₀ (nM) |
| Pyridone Derivative[2] | PIM-1 | 14.3 |
| Pyrazolopyridine Derivative[3] | CDK2/cyclin A2 | 240 |
| Aminopyridine Derivative[1] | VRK1 | 150 |
Note: The IC₅₀ values presented are for different pyridine-based inhibitor scaffolds and are intended to be illustrative of the potential of this compound class, not a direct comparison of the formylpyridine derivatives listed above.
The development of potent and selective kinase inhibitors is a major focus in oncology drug discovery. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Pyridine-based molecules have been successfully developed to target kinases within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for pyridine-based kinase inhibitors.
Experimental Protocols
General Procedure for Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
A plausible synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate would involve the introduction of the formyl group and protection of the amino group on a pre-functionalized pyridine ring. The following is a generalized protocol based on common organic synthesis methodologies.
Caption: A generalized synthetic workflow for the preparation of the target compound.
Materials:
-
Appropriately substituted 2,6-dichloropyridine
-
Ammonia or an amine source
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, DMAP)
-
A formylating agent (e.g., DMF/POCl₃ for Vilsmeier-Haack reaction, or organolithium reagent followed by DMF quench)
-
Anhydrous solvents (e.g., THF, DCM)
Procedure:
-
Amination: The starting dichloropyridine is reacted with an amino source under appropriate conditions (e.g., heating in a sealed tube or palladium-catalyzed amination) to selectively introduce an amino group at the 3-position.
-
Boc Protection: The resulting amino-chloropyridine is dissolved in an anhydrous solvent, and a base is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Formylation: The Boc-protected intermediate is then subjected to formylation. This can be achieved through various methods, such as ortho-lithiation followed by quenching with DMF, or a Vilsmeier-Haack reaction, to introduce the formyl group at the 2-position.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.
-
Inhibitor Addition: The diluted test compound or DMSO (as a control) is added to the appropriate wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.[4]
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its structural isomers are valuable intermediates in medicinal chemistry, offering a versatile platform for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The strategic placement of the formyl, chloro, and Boc-amino groups allows for a wide range of synthetic manipulations, enabling the generation of diverse compound libraries for drug discovery campaigns. Further investigation into the comparative biological activities of these specific derivatives is warranted to fully elucidate their potential in the development of novel therapeutics.
References
A Comparative Guide to the Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of a 2-Methylpyridine Precursor | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate | tert-Butyl (6-chloropyridin-3-yl)carbamate |
| Key Transformation | Selenium dioxide mediated oxidation | Electrophilic formylation |
| Number of Steps | 2 (from 3-amino-6-chloro-2-methylpyridine) | 2 (from 3-amino-6-chloropyridine) |
| Reported Yield | Good to high (estimated) | Moderate to good (estimated) |
| Reagents | Boc anhydride, Selenium dioxide, tert-Butyl hydroperoxide | Boc anhydride, Phosphorus oxychloride, Dimethylformamide |
| Advantages | Potentially higher yielding, milder oxidation conditions with co-oxidant. | Utilizes common and inexpensive formylating reagents. |
| Disadvantages | Toxicity of selenium reagents requires careful handling and disposal. | Regioselectivity can be a concern; potential for side reactions. |
Synthetic Route Diagrams
Caption: Alternative synthetic pathways to the target molecule.
Experimental Protocols
Route 1: Oxidation of tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate
This route involves the initial protection of the amino group of 3-amino-6-chloro-2-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by the selective oxidation of the 2-methyl group to an aldehyde.
Step 1: Synthesis of tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate
-
Materials: 3-Amino-6-chloro-2-methylpyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of 3-amino-6-chloro-2-methylpyridine (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Boc-protected intermediate.
Step 2: Oxidation to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
-
Materials: tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate, Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP, 70% in water), 1,4-Dioxane.
-
Procedure: To a solution of tert-butyl (6-chloro-2-methylpyridin-3-yl)carbamate (1.0 eq) in 1,4-dioxane, selenium dioxide (1.2 eq) is added. tert-Butyl hydroperoxide (1.5 eq) is then added dropwise at room temperature. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the final product.[1][2][3]
Route 2: Vilsmeier-Haack Formylation of tert-Butyl (6-chloropyridin-3-yl)carbamate
This pathway begins with the Boc-protection of 3-amino-6-chloropyridine, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position.
Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate
-
Materials: 3-Amino-6-chloropyridine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: 3-Amino-6-chloropyridine (1.0 eq) is dissolved in a mixture of THF and water. Sodium bicarbonate (2.0 eq) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is stirred vigorously at room temperature for 18-24 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected pyridine, which can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
Materials: tert-Butyl (6-chloropyridin-3-yl)carbamate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure: To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 eq) in dichloromethane, phosphorus oxychloride (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq) in dichloromethane is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[4][5][6]
Concluding Remarks
Both synthetic routes present viable options for the preparation of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The choice between the two will likely depend on the specific resources and priorities of the research or development team. Route 1, the oxidation of the 2-methylpyridine precursor, may offer a higher overall yield and milder final step conditions, but requires careful handling of toxic selenium byproducts. Route 2, employing the Vilsmeier-Haack formylation, utilizes more common and less hazardous reagents, but may require more optimization to ensure regioselectivity and maximize yield. For large-scale production, the Vilsmeier-Haack approach might be more cost-effective, provided that the regioselectivity is high. For laboratory-scale synthesis where yield is a primary concern, the oxidation route could be preferable.
References
Chloro vs. Fluoro-Substituted Pyridinyl Carbamates: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridinyl carbamates is crucial for the design and synthesis of novel therapeutic agents and other functional molecules. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted pyridinyl carbamates, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by established principles and experimental data from analogous systems.
The substitution of a halogen on a pyridine ring is a fundamental transformation in organic synthesis. The nature of the halogen substituent significantly influences the susceptibility of the pyridinyl system to nucleophilic attack. This comparison focuses on the two most common halogen substitutions in this context: chloro and fluoro.
Executive Summary of Reactivity
In nucleophilic aromatic substitution (SNAr) reactions, fluoro-substituted pyridines are generally more reactive than their chloro-substituted counterparts. This is a well-established principle in physical organic chemistry. The higher reactivity of the fluoro-substituent is attributed to the powerful electron-withdrawing inductive effect of the fluorine atom. This effect stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[1]
While chloride is a better leaving group in SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[1] Therefore, the ability of the substituent to stabilize this intermediate is the dominant factor governing reactivity.
Quantitative Data Comparison
The following table summarizes the expected relative reactivity and provides a qualitative comparison based on established principles of SNAr reactions.
| Feature | Fluoro-Substituted Pyridinyl Carbamate | Chloro-Substituted Pyridinyl Carbamate | Reference |
| Relative Reactivity in SNAr | Higher | Lower | [1][2][3] |
| Inductive Effect of Halogen | Stronger (-I) | Weaker (-I) | [1] |
| Stabilization of Meisenheimer Complex | More significant | Less significant | [1] |
| Leaving Group Ability (in SNAr) | Generally better due to facilitation of the rate-determining step | Poorer in comparison | [1] |
| Typical Reaction Conditions | Milder conditions may be sufficient | May require more forcing conditions (higher temperatures, stronger bases) |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of a chloro- and a fluoro-substituted pyridinyl carbamate in an SNAr reaction with an amine nucleophile. This protocol is adapted from established procedures for the amination of halopyridines.[4]
Objective: To compare the rate of reaction of a 2-fluoro-pyridinyl carbamate and a 2-chloro-pyridinyl carbamate with a primary amine.
Materials:
-
2-Fluoro-X-pyridinyl carbamate (where X is the position of the carbamate)
-
2-Chloro-X-pyridinyl carbamate (same X as above)
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the respective pyridinyl carbamate (1.0 equiv.) and dissolve it in anhydrous DMF under an inert atmosphere.
-
Addition of Nucleophile: To each flask, add the primary amine (1.1 equiv.) via syringe at room temperature with vigorous stirring.
-
Reaction Conditions: Heat both reaction mixtures to a specific temperature (e.g., 80 °C).
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by a suitable chromatographic method (TLC, LC-MS, or GC-MS).
-
Data Analysis: Quantify the disappearance of the starting material and the appearance of the product over time to determine the reaction rates. The relative rates will provide a quantitative comparison of the reactivity.
Visualizing the Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution on a 2-halopyridine is depicted below. The key step is the formation of the resonance-stabilized Meisenheimer complex.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine.
The following diagram illustrates the experimental workflow for the comparative reactivity study.
Caption: Workflow for comparing the reactivity of chloro- and fluoro-substituted pyridinyl carbamates.
Conclusion
The available evidence and established principles of organic chemistry strongly indicate that fluoro-substituted pyridinyl carbamates are more reactive towards nucleophilic aromatic substitution than their chloro-substituted analogs. This enhanced reactivity is a direct consequence of the superior ability of the highly electronegative fluorine atom to stabilize the key Meisenheimer intermediate. For researchers in drug discovery and development, this difference in reactivity is a critical consideration in the design of synthetic routes and the modulation of molecular properties. The provided experimental framework offers a clear path to quantitatively assess this reactivity difference for specific pyridinyl carbamate derivatives.
References
Comparative Biological Activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its structurally related analogs. This document summarizes available data on their anticancer and enzyme inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate belongs to a class of substituted pyridine carbamates that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The presence of the pyridine ring, a common pharmacophore, coupled with the carbamate and formyl functionalities, allows for diverse biological interactions. While direct comparative studies on the named compound and its immediate analogs are limited in publicly accessible literature, this guide draws upon data from structurally similar pyridine derivatives to provide insights into their potential biological activities, particularly in the realms of oncology and enzyme inhibition.
Comparative Analysis of Biological Activity
The biological activities of pyridine carbamate derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. These modifications can impact the compound's affinity for biological targets, its pharmacokinetic properties, and its overall efficacy.
Anticancer Activity
Substituted pyridine derivatives have demonstrated notable anticancer activity against a variety of cancer cell lines. The primary mechanisms often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src homology 2 domain-containing phosphatase 2 (SHP2).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyridine-urea derivative | MCF-7 (Breast) | 0.11 (72h) | [1] |
| Analog 2 | Pyridine-urea derivative | HCT-116 (Colon) | 3.08 | [2] |
| Analog 3 | Thieno[2,3-c]pyridine derivative | HSC3 (Head & Neck) | 10.8 | [3] |
| Analog 4 | Pyridine carboxamide | NCI-H1299 (Lung) | Not specified, but showed synergistic effects with oxaliplatin | [4] |
| Analog 5 | Aryl carbamate derivative | MDA-MB-231 (Breast) | ~40% inhibition at 100 µM | [5] |
Enzyme Inhibition
The pyridine carbamate scaffold is a versatile backbone for the design of enzyme inhibitors. Key targets for this class of compounds include protein kinases and phosphatases involved in oncogenic signaling.
VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. Several pyridine-based molecules have been identified as potent VEGFR-2 inhibitors.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Analog 6 | Pyridine-triazole derivative | VEGFR-2 | 1.33 | [6] |
| Analog 7 | Pyridine-urea derivative | VEGFR-2 | 3.62 (µM) | [6] |
| Analog 8 | Nicotinamide derivative | VEGFR-2 | Good IC50 values reported | [2] |
| Analog 9 | Bis([7][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | VEGFR-2 | 3.7 | [10] |
SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the RAS-RAF-MEK-ERK signaling pathway. Gain-of-function mutations in SHP2 are associated with several cancers.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Analog 10 | (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | SHP2 | 9.8 | [8] |
| Analog 11 | NSC-117199 derivative (SPI-112) | SHP2 | 1.0 | [11] |
| Analog 12 | Thiazolidinone derivative | SHP2 | Showed complete inhibition at tested concentration | [12] |
Signaling Pathways
The anticancer and enzyme inhibitory activities of these pyridine derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways.
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a key upstream regulator of this pathway. Inhibition of SHP2 by compounds such as the analogs of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can block downstream signaling, leading to reduced cancer cell growth.
Caption: SHP2-mediated activation of the RAS-RAF-MEK-ERK pathway and its inhibition.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Some pyridine derivatives have been shown to modulate this pathway, which can have implications for both cancer therapy and cytoprotection.
Caption: Modulation of the Nrf2 signaling pathway by pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to measure the inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to each well, except for the blank control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the PTK substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding Kinase-Glo® MAX reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.
In Vitro SHP2 Phosphatase Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of compounds on SHP2 activity.
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate
-
Test Compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Pre-activate the SHP2 enzyme by incubating it with the IRS-1 peptide.
-
Add the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of SHP2 activity relative to the DMSO control and determine the IC50 value.
Conclusion
While direct comparative data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its immediate analogs remain to be fully elucidated in the public domain, the analysis of structurally related pyridine derivatives provides a strong rationale for their investigation as potential anticancer agents and enzyme inhibitors. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to delineate the specific contributions of the chloro, formyl, and tert-butyl carbamate moieties to the biological activity and to optimize the lead compounds for improved potency and selectivity.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cytotoxic effect of the combination of a pyridinyl carboxamide derivative and oxaliplatin on NCI-H1299 human non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitor that Stabilizes the Autoinhibited Conformation of the Oncogenic Tyrosine Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines | MDPI [mdpi.com]
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key building block in organic synthesis. While specific validated methods for this compound are not publicly available, this document outlines robust, scientifically-grounded protocols based on the analysis of structurally related molecules, including pyridine derivatives, aromatic aldehydes, and N-Boc protected compounds.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1] It offers high resolution, sensitivity, and reproducibility, making it a preferred method for quantitative purity analysis in the pharmaceutical industry.[2] In contrast, Thin-Layer Chromatography (TLC) is a simpler, more cost-effective technique primarily used for qualitative analysis, such as reaction monitoring and preliminary purity checks.[3][4] While generally less precise than HPLC, modern advancements in High-Performance Thin-Layer Chromatography (HPTLC) have enhanced its quantitative capabilities.[5]
Comparative Overview of HPLC and TLC Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and throughput. The following table summarizes the key aspects of proposed HPLC and TLC methods for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
| Feature | HPLC Method | TLC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column. | Adsorption of the analyte onto a solid stationary phase and separation by a liquid mobile phase via capillary action.[6] |
| Primary Use | Quantitative purity determination, impurity profiling, and stability testing.[2] | Qualitative purity assessment, reaction monitoring, and rapid screening.[3] |
| Stationary Phase | Reversed-Phase C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm).[7] | Normal-Phase Silica gel 60 F254.[8] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid).[7] | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v).[9] |
| Detection/Visualization | UV detector at an appropriate wavelength (e.g., 254 nm). | UV light (254 nm) for initial visualization, followed by a chemical stain (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine) for enhanced detection.[10][11] |
| Key Performance Metric | Retention Time (Rt), Peak Area (%), Resolution (Rs). | Retardation Factor (Rf). |
| Advantages | High resolution, high sensitivity, excellent quantitation, and automation capabilities.[1] | Simple, rapid, cost-effective, and allows for simultaneous analysis of multiple samples.[3] |
| Limitations | Higher cost of instrumentation and solvents, more complex method development.[12] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[1] |
Experimental Protocols
The following are detailed, yet general, experimental protocols for the HPLC and TLC analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. These should serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the quantitative determination of the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and the detection of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC) Protocol
This normal-phase TLC method is suitable for rapid, qualitative assessment of the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
-
Stationary Phase: Silica gel 60 F254 TLC plates.[8]
-
Mobile Phase (Eluent): 30:70 (v/v) mixture of Ethyl Acetate and Hexane. The polarity can be adjusted to achieve optimal separation.[9]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Application: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic pyridine ring should allow for UV quenching, appearing as dark spots.[10] Circle the observed spots with a pencil.
-
For enhanced visualization, especially for impurities that are not UV-active, the plate can be stained. A p-anisaldehyde stain followed by gentle heating can reveal a range of compounds, while a 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones, which would be useful for identifying the starting material and related impurities.[11][13]
-
Data Presentation and Interpretation
HPLC Data
The primary output from the HPLC analysis is a chromatogram. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Expected Value/Observation | Interpretation |
| Retention Time (Rt) | A single major peak at a specific Rt. | The characteristic elution time of the compound under the given conditions. |
| Peak Area % | >99% for a high-purity sample. | Represents the relative concentration of the main compound. |
| Impurity Peaks | Small peaks at different Rt values. | Indicate the presence of impurities. |
| Resolution (Rs) | >1.5 between the main peak and any adjacent impurity peaks. | Ensures accurate quantification of the main peak without interference from impurities. |
TLC Data
The results of a TLC experiment are interpreted by calculating the Retardation Factor (Rf) for each spot.
-
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Parameter | Expected Value/Observation | Interpretation |
| Rf Value | A single major spot with a characteristic Rf value. | A measure of the compound's affinity for the stationary and mobile phases. |
| Impurity Spots | Faint spots with different Rf values. | Indicate the presence of impurities. A spot at the baseline may suggest highly polar impurities, while a spot near the solvent front could indicate non-polar impurities. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for both HPLC and TLC analysis, as well as the logical relationship in selecting an appropriate method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for TLC purity analysis.
Caption: Logical relationship for analytical method selection.
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. HPLC is the superior method for accurate and precise quantitative analysis, making it essential for quality control in drug development and manufacturing.[1][2] TLC serves as a rapid, cost-effective tool for preliminary purity checks and for monitoring the progress of chemical reactions.[3] The choice between these methods will be dictated by the specific analytical requirements, with a comprehensive purity assessment often benefiting from the complementary information provided by both techniques.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scribd.com [scribd.com]
- 13. epfl.ch [epfl.ch]
Spectroscopic Analysis: A Comparative Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Its Precursors
For Immediate Release
[City, State] – [Date] – A detailed spectroscopic comparison of the pharmaceutical intermediate, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with its key starting materials, 6-chloro-3-aminopyridine-2-carbaldehyde and di-tert-butyl dicarbonate, is presented here. This guide offers researchers, scientists, and professionals in drug development a comprehensive analysis of the spectral changes that signify the successful synthesis of the target molecule. The data provided serves as a crucial reference for reaction monitoring and quality control.
The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves the protection of the amino group of 6-chloro-3-aminopyridine-2-carbaldehyde with di-tert-butyl dicarbonate. This transformation is readily monitored by spectroscopic methods, which reveal distinct changes in the chemical environment of the constituent atoms.
Synthetic Pathway Overview
The logical workflow for the synthesis is depicted below, illustrating the conversion of the starting materials to the final carbamate product.
Caption: Synthetic route to the target carbamate.
Spectroscopic Comparison Workflow
The following diagram outlines the logical flow of the comparative analysis of the spectroscopic data between the starting materials and the final product.
Caption: Logic flow for spectroscopic data comparison.
Data Presentation
The following tables summarize the key spectroscopic data for the product and its starting materials.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 6-chloro-3-aminopyridine-2-carbaldehyde | ~3400-3200 (two bands), ~1680, ~1600, ~1550 | N-H stretch (amine), C=O stretch (aldehyde), C=C/C=N stretch (aromatic) |
| Di-tert-butyl dicarbonate | ~1810, ~1765 | C=O stretch (anhydride)[1] |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | ~3300, ~1720, ~1680, ~1600, ~1540 | N-H stretch (carbamate), C=O stretch (carbamate), C=O stretch (aldehyde), C=C/C=N stretch (aromatic) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6-chloro-3-aminopyridine-2-carbaldehyde | ~9.8 | s | 1H | CHO |
| ~7.8 | d | 1H | Pyridine-H | |
| ~7.2 | d | 1H | Pyridine-H | |
| ~5.0 | br s | 2H | NH₂ | |
| Di-tert-butyl dicarbonate | 1.55 | s | 18H | -C(CH₃)₃[1] |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | ~9.9 | s | 1H | CHO |
| ~8.5 | d | 1H | Pyridine-H | |
| ~7.4 | d | 1H | Pyridine-H | |
| ~8.8 | br s | 1H | NH | |
| 1.5 | s | 9H | -C(CH₃)₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 6-chloro-3-aminopyridine-2-carbaldehyde | ~190, ~150, ~145, ~138, ~125, ~120 | C=O, Pyridine-C |
| Di-tert-butyl dicarbonate | ~152, ~84, ~28 | C=O, -C(CH₃)₃, -C(CH₃)₃ |
| tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | ~190, ~153, ~150, ~148, ~140, ~125, ~122, ~82, ~28 | C=O (aldehyde), C=O (carbamate), Pyridine-C, -C(CH₃)₃, -C(CH₃)₃ |
Experimental Protocols
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between NaCl or KBr plates. The spectra were recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Analysis and Conclusion
The spectroscopic data clearly indicates the formation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
-
IR Spectroscopy: The disappearance of the characteristic anhydride C=O stretching bands of di-tert-butyl dicarbonate at approximately 1810 and 1765 cm⁻¹ and the appearance of a new C=O stretching band for the carbamate group around 1720 cm⁻¹ are key indicators of the reaction's success.[1] The N-H stretch of the carbamate is also observed around 3300 cm⁻¹. The aldehyde C=O stretch remains present in the product.
-
¹H NMR Spectroscopy: The most significant change is the appearance of a singlet at approximately 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group from the Boc protecting group. The broad singlet of the amine protons in the starting material is replaced by a single, less broad N-H proton signal of the carbamate group. The chemical shifts of the pyridine protons are also affected by the introduction of the bulky carbamate group.
-
¹³C NMR Spectroscopy: The formation of the carbamate is confirmed by the appearance of a new carbonyl carbon signal around 153 ppm and the signals for the quaternary and methyl carbons of the tert-butyl group at approximately 82 and 28 ppm, respectively. The signals corresponding to the pyridine ring and the aldehyde group are also present in the product spectrum, with slight shifts due to the change in the substituent at the 3-position.
This comparative guide provides the necessary spectroscopic benchmarks for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, facilitating efficient and accurate production for research and development purposes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
